(7S)-BAY-593
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32ClF3N2O3 |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C26H31F3N2O3.ClH/c1-33-22-11-7-6-10-20(22)21-18-30-15-12-24(21)13-16-31(17-14-24)23(32)25(34-2,26(27,28)29)19-8-4-3-5-9-19;/h3-11,21,30H,12-18H2,1-2H3;1H/t21-,25+;/m0./s1 |
InChI Key |
OCVVGTVEVMMMCR-XSHMPXIGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(7S)-BAY-593 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (7S)-BAY-593
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the S-enantiomer of BAY-593, is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] Its mechanism of action centers on the disruption of the post-translational modification of Rho family GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway. This guide provides a comprehensive overview of the core mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I
The primary molecular target of this compound is the enzyme geranylgeranyltransferase-I (GGTase-I). GGTase-I is responsible for the transfer of a geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminus of target proteins, a crucial post-translational modification for their proper localization and function. The substrates for GGTase-I include the Rho family of small GTPases.
By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho-GTPases. This disruption leads to the mislocalization of these proteins and prevents their activation. The inactivation of Rho-GTPases has downstream consequences on the Hippo signaling pathway, ultimately leading to the cytoplasmic retention and inactivation of the transcriptional co-activators YAP1 and TAZ.[3][4][5][6] The inactivation of the YAP1/TAZ pathway results in the downregulation of their target genes, which are involved in cell proliferation, survival, and migration. This cascade of events underlies the anti-tumor activity of this compound.
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of BAY-593.
Table 1: In Vitro Activity of BAY-593
| Assay Type | Cell Line | Parameter | Value | Reference |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | IC50 | 9.4 nM | [6] |
| YAP1 Cytoplasmic Translocation | - | IC50 | 44 nM | [3][6] |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | IC50 | 38 nM | [3][6] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | IC50 | 564 nM | [3][6] |
Table 2: In Vivo Anti-Tumor Activity of BAY-593
| Animal Model | Tumor Type | Dosing Regimen (Oral) | Outcome | Reference |
| Female NMRI nu/nu mice | MDA-MB-231 human breast cancer xenografts | 5 mg/kg (once or twice daily) | Significant reduction in tumor growth | [3][6] |
| Female NMRI nu/nu mice | MDA-MB-231 human breast cancer xenografts | 10 mg/kg (once daily) | Significant reduction in tumor growth | [3][6] |
| Mouse models | HT-1080 fibrosarcoma xenotransplantation | 2.5-20 mg/kg | Dose-dependent antitumor activity | [7] |
| Mouse models | MDA-MB-231 triple negative breast cancer xenotransplantation | 2.5-20 mg/kg | Dose-dependent antitumor activity | [7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Rho GTPase Assay Protocol | PDF | Biology | Life Sciences [scribd.com]
- 4. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to (7S)-BAY-593: A Potent Inhibitor of the YAP1/TAZ Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (7S)-BAY-593, a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I). By targeting GGTase-I, this compound effectively blocks the oncogenic YAP1/TAZ signaling pathway, demonstrating significant anti-tumor potential. This document details the compound's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name is (R)-3,3,3-trifluoro-2-methoxy-1-((R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one.[1] The chemical and physical properties of its free base form are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-3,3,3-trifluoro-2-methoxy-1-((R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one | [1] |
| CAS Number | 2413020-56-9 (free base) | [1] |
| Chemical Formula | C₂₆H₃₁F₃N₂O₃ | [1] |
| Molecular Weight | 476.54 g/mol | [1] |
| Appearance | Solid | ProbeChem |
| Solubility | 10 mM in DMSO | ProbeChem |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | MCE |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of Geranylgeranyltransferase I (GGTase-I), an enzyme crucial for the post-translational modification of Rho family GTPases.[2] By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho GTPases, which is essential for their membrane localization and activation. This disruption of Rho-GTPase signaling leads to the inactivation of the downstream effectors YAP1 and TAZ, key transcriptional co-activators in the Hippo signaling pathway.[2] In their active state, YAP1 and TAZ translocate to the nucleus and promote the transcription of genes involved in cell proliferation, survival, and migration. The inhibition of this pathway by this compound results in potent anti-tumor activity.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, from the inhibition of GGTase-I to the downstream effects on the YAP1/TAZ signaling pathway.
Caption: Mechanism of action of this compound.
In Vitro and In Vivo Activity
This compound has demonstrated potent activity in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| TEAD-Luciferase Reporter | - | 9.4 | [3] |
| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 | [1] |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38.4 | [1] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Effect | Reference |
| MDA-MB-231 Xenograft | 5 mg/kg (p.o., QD or BID) | Significant tumor growth reduction | [1][3] |
| MDA-MB-231 Xenograft | 10 mg/kg (p.o., QD) | Significant tumor growth reduction | [1][3] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the information available in the public domain and are intended to provide a general framework for researchers.
TEAD-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP1/TAZ-TEAD complex.
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing TEAD-responsive elements. Activation of the YAP1/TAZ pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology Outline:
-
Cell Culture: Maintain a suitable host cell line (e.g., HEK293 or MCF7) stably transfected with a TEAD-responsive luciferase reporter construct.
-
Compound Treatment: Seed the reporter cells in a 96-well plate and treat with a dilution series of this compound for a specified period (e.g., 24-48 hours).
-
Luminescence Measurement: Add a luciferase substrate solution to the wells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells) and calculate the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the reporter activity.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Principle: The proliferation of cells is assessed by measuring metabolic activity or cell number after treatment with the compound.
Methodology Outline:
-
Cell Seeding: Plate cancer cell lines (e.g., HT-1080, MDA-MB-231) in 96-well plates at an appropriate density.
-
Compound Incubation: After cell attachment, treat the cells with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well and incubate as per the manufacturer's instructions.
-
Data Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.
Methodology Outline:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow for the preclinical evaluation of a YAP1/TAZ pathway inhibitor like this compound.
Caption: Preclinical evaluation workflow.
Conclusion
This compound is a promising small molecule inhibitor that targets the GGTase-I enzyme, leading to the effective blockade of the oncogenic YAP1/TAZ signaling pathway. Its potent in vitro and in vivo anti-tumor activities make it a valuable tool for cancer research and a potential lead compound for the development of novel cancer therapies. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar compounds.
References
An In-depth Technical Guide on (7S)-BAY-593 and its Interplay with the YAP1/TAZ Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway and its downstream effectors, Yes-associated protein 1 (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ), are critical regulators of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the activation of YAP1/TAZ, is a known driver in the development and progression of various cancers.[3][4] This has positioned the YAP1/TAZ signaling axis as a compelling target for novel anti-cancer therapeutics.[5] This technical guide provides a comprehensive overview of (7S)-BAY-593, a potent and orally active small molecule inhibitor that targets the YAP1/TAZ signaling pathway. Through a novel mechanism of action involving the inhibition of geranylgeranyltransferase-I (GGTase-I) and subsequent blockade of Rho-GTPase signaling, this compound effectively curtails the oncogenic activity of YAP1/TAZ.[4][6] This document details the quantitative in vitro and in vivo activity of this compound, provides meticulous experimental protocols for key assays, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.
Introduction to the YAP1/TAZ Signaling Pathway
The YAP1/TAZ signaling pathway is a highly conserved pathway that plays a pivotal role in tissue homeostasis.[7] In its inactive state, a core kinase cascade involving MST1/2 and LATS1/2 phosphorylates YAP1 and TAZ.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent proteasomal degradation.[7] However, when the Hippo pathway is inactivated, unphosphorylated YAP1 and TAZ translocate to the nucleus.[7] In the nucleus, they associate with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[5][8]
This compound: A Novel Inhibitor of the YAP1/TAZ Pathway
This compound has been identified as a potent inhibitor of the YAP1/TAZ signaling pathway through a mechanism distinct from direct inhibition of the core Hippo kinases.[4][6]
Mechanism of Action
This compound acts as an inhibitor of geranylgeranyltransferase-I (GGTase-I).[4][6] This enzyme is crucial for the post-translational modification of Rho-GTPases, a process known as geranylgeranylation. This modification is essential for the proper localization and function of Rho-GTPases at the cell membrane. By inhibiting GGTase-I, this compound prevents the activation of Rho-GTPases.[4][6] The inactivation of Rho-GTPase signaling, in turn, leads to the activation of the LATS1/2 kinases, which then phosphorylate YAP1 and TAZ, preventing their nuclear translocation and downstream transcriptional activity.[4][6]
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 | Reference |
| TEAD-Luciferase Reporter | MDA-MB-231 | 9.4 nM | [9] |
| Cell Proliferation | HT-1080 | 38 nM | [9][10] |
| Cell Proliferation | MDA-MB-231 | 564 nM | [9][10] |
| YAP1 Nuclear Inactivation | MDA-MB-231 | 44 nM | [9] |
Table 2: In Vivo Activity of this compound in Xenograft Models
| Tumor Model | Dosing Regimen (Oral) | Outcome | Reference |
| HT-1080 Fibrosarcoma | 2.5, 5, 10, or 20 mg/kg (BID, QD, Q2D, or Q4D for 14 days) | Dose-dependent anti-tumor activity | [5] |
| MDA-MB-231 Breast Cancer | 5 mg/kg (QD or BID) or 10 mg/kg (QD) for 12 days | Significant reduction in tumor growth | [5][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TEAD-Luciferase Reporter Assay
This assay is designed to quantitatively measure the transcriptional activity of the YAP1/TAZ-TEAD complex.
-
Cell Line: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase for normalization.[5]
-
Procedure:
-
Seed the stable MDA-MB-231 reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
High-Content Imaging for YAP1 Nuclear Translocation
This assay visualizes and quantifies the subcellular localization of YAP1.
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well, clear-bottom imaging plate and allow them to attach.
-
Treat the cells with this compound or vehicle for the desired time period.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.
-
Incubate with a primary antibody against YAP1, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the mean fluorescence intensity of the YAP1 signal in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic YAP1 fluorescence intensity to determine the extent of nuclear translocation.
-
Determine the IC50 for YAP1 nuclear inactivation from the dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Genes
This method measures the mRNA expression levels of YAP/TAZ target genes.
-
Target Genes: ANKRD1, CTGF, CYR61.[5]
-
Housekeeping Gene: GAPDH or ACTB for normalization.
-
Procedure:
-
Treat MDA-MB-231 cells with this compound or vehicle for a specified time.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for the target and housekeeping genes and a SYBR Green-based detection method.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus vehicle control cells.
-
In Vivo Xenograft Tumor Models
These models are used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NMRI nu/nu).[9]
-
Cell Lines: HT-1080 or MDA-MB-231 cells.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally according to the specified dosing regimen.[5][9]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Conclusion
This compound represents a promising therapeutic candidate for cancers driven by aberrant YAP1/TAZ activity. Its unique mechanism of action, targeting the GGTase-I/Rho-GTPase axis, offers a novel strategy to inhibit this critical oncogenic pathway. The robust in vitro and in vivo activity, supported by the detailed experimental methodologies provided herein, underscores the potential of this compound for further preclinical and clinical development. This technical guide serves as a valuable resource for researchers and drug developers working to advance the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsci.org [medsci.org]
- 10. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to the Discovery and Synthesis of (7S)-BAY-593
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is a potent and orally bioavailable small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). Its discovery represents a significant advancement in the pursuit of therapeutics targeting the oncogenic YAP1/TAZ signaling pathway. By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of YAP1/TAZ and demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key biological data.
Discovery and Mechanism of Action
This compound was identified through a high-throughput phenotypic screen of approximately 3.8 million compounds aimed at discovering inhibitors of the Yes-associated protein (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) signaling pathway. Target deconvolution studies subsequently identified the GGTase-I complex as the direct molecular target.
The mechanism of action of this compound involves the inhibition of GGTase-I, a crucial enzyme responsible for the post-translational geranylgeranylation of various proteins, including the Rho family of small GTPases. This lipid modification is essential for the proper membrane localization and function of Rho-GTPases. By inhibiting GGTase-I, this compound prevents the activation of Rho-GTPases, which in turn leads to the inactivation of the downstream effectors YAP1 and TAZ. In its active state, the YAP1/TAZ complex translocates to the nucleus and acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival. The inhibition of this pathway by this compound results in potent anti-proliferative effects in cancer cells.
Signaling Pathway
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid and tert-butyl (7S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-9-carboxylate, followed by their coupling and a final deprotection step. The detailed experimental protocol is outlined in patent WO2020/048829, Example 62.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (7S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-9-carboxylate
-
Note: The synthesis of this intermediate is a multi-step process in itself, often starting from simpler precursors. For the purpose of this guide, we will assume the availability of this advanced intermediate.
Step 2: Amide Coupling
-
To a solution of tert-butyl (7S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (1.1 eq).
-
The coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours, or until completion as monitored by an appropriate chromatographic technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, tert-butyl (7S)-3-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-9-carboxylate, is purified by column chromatography on silica (B1680970) gel.
Step 3: Boc Deprotection
-
The purified Boc-protected intermediate from Step 2 is dissolved in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Trifluoroacetic acid (TFA) (10-20 eq) is added to the solution, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
The progress of the deprotection is monitored by LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final product, (7S)-N-((2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane, which is this compound, is purified by preparative HPLC to yield the desired compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Data
This compound has demonstrated potent inhibitory activity against GGTase-I and significant anti-proliferative effects in various cancer cell lines. Its in vivo efficacy has been confirmed in xenograft mouse models.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| TEAD-luciferase Reporter Assay | - | 9.4 |
| YAP1 Cytoplasmic Translocation | - | 44 |
| Anti-proliferation | HT-1080 (Fibrosarcoma) | 38.4 |
| Anti-proliferation | MDA-MB-231 (Breast Cancer) | 564 |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dosing Regimen (Oral) | Tumor Growth Inhibition |
| MDA-MB-231 (Breast Cancer) | 5 mg/kg (QD or BID) | Significant |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg (QD) | Significant |
QD: Once daily, BID: Twice daily
Detailed Experimental Protocols for Biological Assays
GGTase-I Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the GGTase-I enzyme.
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the GGTase-I enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of GGPP and the fluorescent peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 0.1% TFA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Anti-proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising preclinical candidate that effectively targets the GGTase-I enzyme, leading to the inhibition of the oncogenic YAP1/TAZ signaling pathway. The synthetic route is well-defined, and the compound exhibits potent in vitro and in vivo anti-tumor activity. This technical guide provides a foundational resource for researchers interested in the further development and investigation of this compound and other GGTase-I inhibitors as potential cancer therapeutics.
In vitro characterization of (7S)-BAY-593
An In-Depth In Vitro Characterization of (7S)-BAY-593: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the S-enantiomer of BAY-593, is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1] By inhibiting GGTase-I, this compound effectively blocks the prenylation of Rho-GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and cellular activity.
Table 1: Enzyme Inhibition and Pathway Activity
| Assay Type | Target/Pathway | Cell Line/System | IC₅₀ (nM) | Reference |
| TEAD-Luciferase Reporter Assay | YAP1/TAZ Pathway | MDA-MB-231 | 9.4 | [4] |
| Biochemical GGTase-I Assay | GGTase-I | Purified human GGTase-I | Not explicitly stated for BAY-593, but hit compound BAY-856 showed potent inhibition. | [5] |
| YAP1 Inactivation (Cytoplasmic Translocation) | YAP1 | - | 44 | [4][6] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-1080 | Fibrosarcoma | 0.038 | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.564 | [7][8] |
Table 3: Downregulation of YAP1/TAZ Target Genes
This compound has been shown to dose-dependently down-regulate the expression of several YAP1/TAZ target genes, including:[4][6]
-
ANKRD1
-
CTGF
-
CYR61
-
CDC6
-
DKK1
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting GGTase-I, a critical enzyme in the prenylation of small GTPases, including those in the Rho family. This inhibition prevents the post-translational modification necessary for the proper localization and function of these proteins. Disruption of Rho-GTPase signaling leads to the inactivation of the downstream effectors YAP1 and TAZ, transcriptional co-activators that play a pivotal role in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
TEAD-Luciferase Reporter Assay
This assay quantifies the activity of the YAP1/TAZ pathway by measuring the expression of a luciferase reporter gene under the control of a TEAD-responsive promoter.
Methodology:
-
Cell Culture: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter construct are cultured in appropriate media (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and antibiotics).
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 24-72 hours).
-
Cell Lysis: After incubation, the growth medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well, and the plate is incubated at room temperature to ensure complete cell lysis.
-
Luciferase Activity Measurement: An equal volume of luciferase assay reagent is added to each well. The luminescence is immediately measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.[5]
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. medkoo.com [medkoo.com]
- 4. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
(7S)-BAY-593 Target Deconvolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is a potent and orally active small molecule inhibitor that has demonstrated significant anti-tumor activity. This technical guide provides an in-depth overview of the target deconvolution studies for this compound, detailing its mechanism of action, experimental methodologies, and key findings. The primary target of this compound has been identified as Geranylgeranyltransferase-I (GGTase-I), a key enzyme in the prenylation of small GTPases, leading to the inhibition of the oncogenic YAP/TAZ signaling pathway. This document serves as a comprehensive resource for researchers in oncology and drug development, offering detailed protocols and data to support further investigation and application of GGTase-I inhibitors.
Introduction
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds with desired cellular effects without prior knowledge of their molecular targets. A critical and often challenging step following a successful phenotypic screen is target deconvolution, the process of identifying the specific molecular target(s) responsible for the observed phenotype. This guide focuses on the target deconvolution of this compound, a compound identified from a high-throughput screen for inhibitors of the YAP/TAZ signaling pathway, which is a critical regulator of organ size and a key player in cancer development.
Mechanism of Action: Inhibition of GGTase-I and the YAP/TAZ Pathway
This compound exerts its anti-tumor effects by directly targeting and inhibiting Geranylgeranyltransferase-I (GGTase-I). GGTase-I is a crucial enzyme that catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminus of numerous proteins, including many small GTPases of the Rho family. This post-translational modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins.
By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho GTPases. This, in turn, disrupts their activation and downstream signaling. A key consequence of this disruption is the modulation of the Hippo signaling pathway, leading to the inactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In their active state, YAP and TAZ translocate to the nucleus and promote the transcription of genes involved in cell proliferation, survival, and migration. The inhibition of GGTase-I by this compound ultimately leads to the cytoplasmic retention and degradation of YAP/TAZ, thereby suppressing their oncogenic functions.
Signaling Pathway Diagram
The Pharmacological Profile of (7S)-BAY-593: An In-depth Technical Guide
(7S)-BAY-593 is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I) that has demonstrated significant anti-tumor activity by targeting the oncogenic YAP1/TAZ signaling pathway. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting GGTase-I, a key enzyme responsible for the post-translational modification of small GTPases, most notably those of the Rho family. Geranylgeranylation is a crucial step for the proper localization and function of these proteins. By inhibiting GGTase-I, this compound prevents the activation of Rho-GTPases, which in turn leads to the inactivation of the downstream effectors YAP1 and TAZ, transcriptional co-activators of the Hippo signaling pathway.[1][2][3] The inactivation of YAP1/TAZ is characterized by their translocation from the nucleus to the cytoplasm, preventing their interaction with TEAD transcription factors and subsequent transcription of target genes involved in cell proliferation and survival.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 nM | [3] |
| YAP1 Cytoplasmic Translocation | - | 44 nM | [1][3] |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38.4 nM | [1] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage and Schedule | Outcome | Reference |
| Female NMRI nu/nu mice | MDA-MB-231 Human Breast Cancer Xenograft | 5 mg/kg (once or twice daily, oral) | Significant reduction in tumor growth | [1][3] |
| Female NMRI nu/nu mice | MDA-MB-231 Human Breast Cancer Xenograft | 10 mg/kg (once daily, oral) | Significant reduction in tumor growth | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and HT-1080 (human fibrosarcoma) cell lines are utilized.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
TEAD-Luciferase Reporter Assay
-
Co-transfect MDA-MB-231 cells with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells in a 96-well plate and treat with different concentrations of this compound for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Immunofluorescence for YAP1 Localization
-
Seed cells on glass coverslips in a 24-well plate and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against YAP1 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the subcellular localization of YAP1 using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat cells with this compound for 24 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for YAP1/TAZ target genes (e.g., ANKRD1, CTGF, CYR61).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
In Vivo Xenograft Study
-
Animal Model: Use female immunodeficient mice (e.g., NMRI nu/nu).
-
Tumor Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
This guide provides a detailed overview of the pharmacological profile of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim- Translational Cancer Research [tcr.amegroups.org]
- 3. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (7S)-BAY-593 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for (7S)-BAY-593, a potent and selective inhibitor of geranylgeranyltransferase-I (GGTase-I) that targets the YAP1/TAZ signaling pathway. The following sections detail the methodologies for xenograft studies, pharmacokinetic analysis, and the underlying signaling pathway, supported by quantitative data and visualizations to guide researchers in their preclinical studies.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting GGTase-I, a critical enzyme in the prenylation of small GTPases, including those in the Rho family. This inhibition prevents the activation of Rho-GTPases, which in turn leads to the inactivation of the downstream transcriptional co-activators YAP1 and TAZ. Deactivated YAP1/TAZ are then sequestered in the cytoplasm, preventing their nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival.
Caption: this compound signaling pathway.
In Vivo Efficacy Studies in Xenograft Models
This compound has demonstrated dose-dependent anti-tumor activity in various cancer xenograft models. The following protocols are based on studies using HT-1080 fibrosarcoma and MDA-MB-231 triple-negative breast cancer cell lines.
Experimental Workflow
Application Notes and Protocols for (7S)-BAY-593 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593 is a potent and selective small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] Its mechanism of action involves the blockade of the Rho-GTPase signaling pathway, which subsequently leads to the inactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3] Aberrant activation of the YAP/TAZ pathway is a known driver in various cancers, promoting cell proliferation and inhibiting apoptosis. By inhibiting GGTase-I, this compound effectively disrupts this oncogenic signaling cascade, demonstrating anti-tumor activity in preclinical models.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, YAP/TAZ signaling, and target gene expression.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁F₃N₂O₃ | [1] |
| Molecular Weight | 476.53 g/mol | [1] |
| Solubility | Soluble in DMSO (e.g., 95 mg/mL or 199.35 mM) | [1] |
| Insoluble in water | [1] | |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
| Storage (Solid Powder) | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light. | [4] |
Mechanism of Action: Signaling Pathway
This compound inhibits Geranylgeranyltransferase-I (GGTase-I), an enzyme essential for the post-translational modification of Rho GTPases. This modification is required for their proper localization and function. Inhibition of GGTase-I leads to the inactivation of Rho GTPases, which in turn prevents the activation of the downstream effectors YAP and TAZ. In their inactive state, YAP and TAZ are retained in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the transcription of genes involved in cell proliferation and survival.
Caption: Signaling pathway of this compound.
Quantitative Data
| Assay | Cell Line | IC₅₀ Value | Reference |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [3] |
| MDA-MB-231 (Breast Cancer) | 564 nM | [3] | |
| TEAD-Luciferase Reporter Assay | Not Specified | 9.4 nM | [5] |
| YAP1 Cytoplasmic Translocation | Not Specified | 44 nM | [5] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound using a luminescence-based cell viability assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest cells from exponential growth phase using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
-
Western Blot Analysis of YAP/TAZ and Downstream Targets
This protocol describes the detection of changes in protein levels of YAP, TAZ, and their downstream targets.
Materials:
-
This compound
-
Cell culture reagents
-
6-well tissue culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP/TAZ, anti-pYAP, anti-CTGF)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantitative PCR (qPCR) for YAP/TAZ Target Genes
This protocol allows for the quantification of mRNA levels of YAP/TAZ target genes such as ANKRD1, CTGF, and CYR61.
Materials:
-
This compound
-
Cell culture reagents
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ANKRD1, CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the Western Blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Immunofluorescence for YAP/TAZ Cellular Localization
This protocol is for visualizing the subcellular localization of YAP and TAZ following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-YAP/TAZ)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentrations.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-YAP/TAZ antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Experimental Workflow
References
- 1. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YAP/TAZ enhances P-body formation to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.unipd.it [bio.unipd.it]
- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (7S)-BAY-593 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593 is a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2][3] This inhibition effectively blocks the activation of Rho-GTPases, leading to the inactivation of the YAP1/TAZ signaling pathway, which is implicated in tumorigenesis and cell proliferation.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and in vivo mouse xenograft models, making it a compound of interest for cancer research and drug development.[1][2][4] These application notes provide a detailed protocol for utilizing this compound in mouse xenograft models based on currently available data.
Mechanism of Action
This compound targets and inhibits GGTase-I, a crucial enzyme in the prenylation of small GTPases, including those of the Rho family.[1] Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation. By inhibiting GGTase-I, this compound prevents the activation of Rho-GTPases. This, in turn, disrupts the downstream YAP1/TAZ signaling pathway, leading to the cytoplasmic translocation and inactivation of the transcriptional co-activators YAP1 and TAZ.[1][4] The inactivation of YAP1/TAZ results in the downregulation of their target genes, which are involved in cell proliferation and survival, thereby exerting anti-tumor effects.[1][4]
Quantitative Data Summary
The following table summarizes the reported dosages and in vivo efficacy of this compound in mouse xenograft models.
| Parameter | Details | Reference |
| Compound | This compound | [1][2][4] |
| Xenograft Models | MDA-MB-231 (human breast cancer), HT-1080 (human fibrosarcoma) | [1][2] |
| Mouse Strain | Female NMRI nu/nu mice | [1][4] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosage Regimens | 5 mg/kg once daily (QD) or twice daily (BID), 10 mg/kg once daily (QD) | [1][4] |
| Treatment Duration | 14 days | [2] |
| Reported Efficacy | Dose-dependent reduction in tumor growth | [1][2] |
Experimental Protocol: this compound in a Mouse Xenograft Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
Materials
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
MDA-MB-231 or HT-1080 cancer cell lines
-
Cell culture medium and reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
Matrigel
-
Female immunodeficient mice (e.g., NMRI nu/nu, 6-8 weeks old)
-
Sterile PBS
-
Anesthetic for animal procedures
-
Calipers for tumor measurement
-
Standard laboratory equipment for cell culture and animal handling
Procedure
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 or HT-1080 cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 107 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2-5 million cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On each treatment day, freshly prepare the dosing solution by diluting the stock in the vehicle (e.g., 0.5% methylcellulose in water) to the desired final concentration for oral gavage.
-
Administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage at the specified dosage (e.g., 5 mg/kg QD, 10 mg/kg QD, or 5 mg/kg BID).
-
-
In-life Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the treatment period (e.g., 14 days).
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis (e.g., histology, Western blotting, or gene expression analysis).
-
-
Data Analysis:
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical methods.
-
Evaluate any changes in body weight as an indicator of toxicity.
-
Concluding Remarks
This compound has demonstrated promising anti-tumor activity in preclinical mouse xenograft models. The protocols and data presented here provide a comprehensive guide for researchers planning to investigate the in vivo efficacy of this compound. Adherence to established animal welfare guidelines and institutional protocols is paramount for the successful and ethical execution of these studies. Further research may explore the efficacy of this compound in other cancer models and in combination with other therapeutic agents.
References
- 1. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for (7S)-BAY-593 in Rho-GTPase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (7S)-BAY-593, a potent and selective inhibitor of geranylgeranyltransferase-I (GGTase-I), to investigate Rho-GTPase signaling pathways. This document includes detailed information on the molecule's mechanism of action, quantitative data on its activity, and protocols for its application in cell-based assays.
Introduction
This compound is a powerful research tool for dissecting the intricate roles of Rho-GTPase signaling in various cellular processes. Rho-GTPases are a family of small signaling G proteins that act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] They are critical regulators of the actin cytoskeleton, cell polarity, cell migration, and gene transcription.[1][3] Dysregulation of Rho-GTPase signaling is implicated in numerous diseases, including cancer.[4]
This compound offers a specific and effective method to probe the functions of Rho-GTPases by inhibiting their post-translational modification, which is essential for their localization and activity.
Mechanism of Action
This compound is an orally active and selective inhibitor of geranylgeranyltransferase-I (GGTase-I).[5][6][7] GGTase-I is a crucial enzyme that catalyzes the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific target proteins, including the Rho family of GTPases.[6] This prenylation step is essential for the proper subcellular localization and function of Rho-GTPases at the cell membrane.
By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho-GTPases.[6] This blockade leads to the accumulation of unprenylated and inactive Rho-GTPases in the cytosol, effectively inhibiting their downstream signaling pathways.[8] A key downstream consequence of Rho-GTPase inactivation by this compound is the inactivation of the transcriptional co-activators YAP1 and TAZ, which are central players in cell proliferation and survival.[5][6][9]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| TEAD-Luciferase Assay | - | 9.4 nM | [9] |
| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 nM | [5][9] |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM / 38.4 nM | [5][6][9] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [5][6][9] |
| Cell Proliferation | Panel of Cancer Cell Lines | <1 µM | [9] |
In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Female NMRI nu/nu mice | MDA-MB-231 human breast cancer xenografts | 5 mg/kg (BID or QD, p.o.) | Reduced tumor growth | [5][9] |
| Female NMRI nu/nu mice | MDA-MB-231 human breast cancer xenografts | 10 mg/kg (QD, p.o.) | Reduced tumor growth | [5][9] |
Mandatory Visualizations
Caption: Mechanism of this compound action on Rho-GTPase and YAP/TAZ signaling.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound and preparing them for downstream analysis.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)[9][10]
-
Cell culture medium and supplements appropriate for the cell line of choice
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or flask.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., total RhoA, unprenylated RhoA, YAP/TAZ, phospho-YAP (Ser127), and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol for Immunofluorescence Staining of YAP/TAZ Localization
This protocol outlines the steps to visualize the subcellular localization of YAP/TAZ in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against YAP/TAZ
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle control as described in the general protocol.
-
Fixation:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against YAP/TAZ in the blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of Rho-GTPase signaling in health and disease. Its specific mechanism of action, by inhibiting GGTase-I, allows for the targeted disruption of Rho-GTPase function, leading to the inactivation of downstream effectors like YAP and TAZ. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at elucidating the complex biology of Rho-GTPase signaling pathways.
References
- 1. Rho GTPase Signaling: A Molecular Switchboard for Regulating the Actin Cytoskeleton in Axon Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-GTPases: new members, new pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medkoo.com [medkoo.com]
- 6. BAY 593 (CAS 2413020-57-0): R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (7S)-BAY-593 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7S)-BAY-593 is a potent and selective small molecule inhibitor of the YAP1/TAZ signaling pathway, a critical regulator of cell proliferation, differentiation, and organ size. Aberrant activation of this pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound exerts its effects through the direct inhibition of geranylgeranyltransferase-I (GGTase-I), an enzyme essential for the post-translational modification and activation of Rho GTPases, which are key upstream regulators of YAP1 and TAZ.[1][2] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays, including detailed protocols for primary and secondary screening, as well as characterization of inhibitor activity.
Mechanism of Action and Signaling Pathway
The Hippo-YAP/TAZ signaling pathway is a complex network that controls tissue growth. When the pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[3][4]
This compound inhibits GGTase-I, preventing the geranylgeranylation of Rho GTPases. This disruption of Rho GTPase localization and function leads to the activation of the Hippo pathway kinase cascade, resulting in the phosphorylation and cytoplasmic retention of YAP1/TAZ, and subsequent downregulation of their target genes.[1][2]
Caption: Signaling pathway inhibited by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Potency of this compound in Cellular and Biochemical Assays
| Assay Type | Cell Line / Enzyme | Parameter | Value (nM) | Reference |
| TEAD-Luciferase Reporter | MDA-MB-231 | IC50 | 9.4 | [2] |
| YAP1/TAZ Translocation | MDA-MB-231 | IC50 | 44 | [2] |
| Cell Proliferation | HT-1080 | IC50 | 38 | [2][5] |
| Cell Proliferation | MDA-MB-231 | IC50 | 564 | [2][3][5] |
| GGTase-I Inhibition | Purified Human Enzyme | IC50 | Data not available in snippets |
Table 2: Effect of this compound on YAP/TAZ Target Gene Expression in MDA-MB-231 Cells
| Target Gene | Parameter | Value (nM) | Reference |
| ANKRD1 | IC50 | 81 | [3] |
| CTGF | IC50 | 76 | [3] |
| CYR61 | IC50 | 86 | [3] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for identifying and characterizing inhibitors of the YAP/TAZ pathway using this compound as a reference compound involves a primary screen followed by a series of secondary and confirmatory assays.
Caption: High-throughput screening workflow.
Protocol 1: Primary High-Throughput Screening - TEAD-Luciferase Reporter Assay
Objective: To identify compounds that inhibit YAP/TAZ-TEAD transcriptional activity. This assay was used in a high-throughput screen of millions of compounds to identify initial hits.[4]
Materials:
-
MDA-MB-231 cells stably expressing a TEAD-responsive firefly luciferase reporter and a constitutively active Renilla luciferase control (MDA-MB-231-TEAD-luc).[4]
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well or 1536-well white, solid-bottom plates.
-
Compound Library.
-
This compound (as a positive control).
-
DMSO (as a negative control).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231-TEAD-luc cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the assay plate (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds and controls (BAY-593 and DMSO) into appropriate wells. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and luciferase assay reagents to room temperature.
-
Add the luciferase assay reagent (e.g., ONE-Glo™ EX Luciferase Assay System) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and BAY-593 (100% inhibition) controls.
-
Determine the IC50 values for active compounds.
-
Protocol 2: Secondary Assay - High-Content Analysis of YAP1/TAZ Nuclear Translocation
Objective: To confirm that hit compounds from the primary screen induce the cytoplasmic translocation of YAP1/TAZ, a key mechanism of their inactivation.
Materials:
-
MDA-MB-231 cells.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Test Compounds and Controls.
-
Fixation Solution: 4% Paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS.
-
Primary Antibody: Anti-YAP1/TAZ antibody.
-
Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
High-Content Imaging System.
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells into imaging plates at a density of 2,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with test compounds at various concentrations for 4-6 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-YAP1/TAZ antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei (DAPI channel) and cytoplasm.
-
Quantify the fluorescence intensity of the YAP1/TAZ signal in both the nuclear and cytoplasmic compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in this ratio indicates cytoplasmic translocation.
-
Determine the IC50 for YAP1/TAZ translocation for each compound.
-
Protocol 3: Confirmatory Assay - Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression
Objective: To verify that inhibition of YAP/TAZ activity by test compounds leads to the downregulation of known target genes.
Materials:
-
MDA-MB-231 cells.
-
6-well plates.
-
Test Compounds and Controls.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., ANKRD1, CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with test compounds at various concentrations for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions using the cDNA, primers for target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Determine the IC50 for the downregulation of each target gene.
-
Protocol 4: Target Deconvolution - In Vitro GGTase-I Inhibition Assay (Fluorescence Polarization)
Objective: To determine if active compounds directly inhibit the enzymatic activity of GGTase-I.
Materials:
-
Purified recombinant human GGTase-I.
-
Geranylgeranyl pyrophosphate (GGPP).
-
Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLL).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
384-well, black, low-volume assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing GGTase-I and the fluorescent CaaX peptide in the assay buffer.
-
Dispense the reaction mixture into the assay plate.
-
-
Compound Addition:
-
Add test compounds at various concentrations to the wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding GGPP to all wells.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters. An increase in polarization indicates that the fluorescent peptide has been geranylgeranylated and is bound to the larger enzyme. Inhibition of GGTase-I will result in a lower polarization signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound and determine the IC50 values.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of (7S)-BAY-593 on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(7S)-BAY-593 is a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I) that has demonstrated significant anti-tumor activity by blocking the YAP1/TAZ signaling pathway. This document provides detailed application notes and experimental protocols for measuring the effects of this compound on cell proliferation.
This compound functions by inhibiting GGTase-I, an enzyme crucial for the post-translational modification of Rho GTPases.[1][2] This inhibition prevents the geranylgeranylation of these proteins, leading to the inactivation of the downstream effectors YAP1 and TAZ, which are key regulators of cell proliferation and organ size.[3][4] The inactivation of YAP1/TAZ results in the suppression of their target genes, such as ANKRD1, CTGF, CYR61, CDC6, and DKK1, ultimately leading to reduced cancer cell proliferation and invasion.[1]
Data Presentation
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-1080 | Fibrosarcoma | 0.038 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.564 | [3] |
In TEAD-luciferase reporter assays, this compound demonstrated an IC50 of 9.4 nM, indicating its potent inhibition of the YAP1/TAZ pathway.[1] Furthermore, it effectively promoted the translocation of YAP1 to the cytoplasm with an IC50 of 44 nM.[1][5]
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess the efficacy of this compound, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (7S)-BAY-593 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of (7S)-BAY-593 for accurate IC50 determination. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the S-enantiomer of BAY-593, an orally active and potent small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1] By inhibiting GGTase-I, this compound blocks the post-translational modification of Rho GTPases. This, in turn, disrupts the downstream YAP1/TAZ signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[2]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value of this compound can vary depending on the cell line and the assay method used. It is crucial to determine the IC50 empirically for your specific experimental system. However, published data can provide a starting point for designing your concentration range.
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Cell lines with a constitutively active YAP/TAZ signaling pathway are recommended. Examples include MDA-MB-231 (human breast cancer) and HT-1080 (human fibrosarcoma) cells.[3] MDA-MB-231 cells have a loss-of-function mutation in NF2, an upstream regulator of the Hippo pathway, leading to aberrant YAP/TAZ activation.[3]
Q4: What is the recommended method for determining the IC50 of this compound?
A4: A cell-based assay is the most relevant method for determining the IC50 of this compound. Two common and effective approaches are:
-
YAP/TAZ Reporter Assay: This method directly measures the activity of the YAP/TAZ signaling pathway.[4][5] It typically involves a luciferase reporter driven by a TEAD-responsive element.
-
Cell Viability/Proliferation Assay: Assays such as the MTT, MTS, or CellTiter-Glo® assay measure the effect of the compound on cell viability or proliferation.[3][6]
Data Presentation
Table 1: Reported IC50 Values for BAY-593
| Assay Type | Cell Line | IC50 Value | Reference |
| TEAD-luciferase reporter | - | 9.4 nM | [3] |
| Cell Proliferation | HT-1080 | 38 nM | [3] |
| Cell Proliferation | MDA-MB-231 | 564 nM | [3] |
| YAP1 Inactivation (High-Content Imaging) | MDA-MB-231 | 15 nM | [3] |
Table 2: Recommended Concentration Ranges for IC50 Determination
| Experiment Phase | Concentration Range | Dilution Factor |
| Preliminary Range-Finding | 1 nM to 10 µM | 10-fold |
| Definitive IC50 Determination | Based on preliminary results (e.g., 0.1 nM to 100 nM) | 2 or 3-fold |
Experimental Protocols
Detailed Methodology for IC50 Determination using a YAP/TAZ Luciferase Reporter Assay
This protocol is designed for a 96-well plate format. Adjust volumes as needed for other plate formats.
Materials:
-
This compound
-
YAP/TAZ reporter cell line (e.g., MDA-MB-231 with a TEAD-responsive luciferase reporter)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the YAP/TAZ reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and adjust the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). It is highly recommended to optimize the seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. For a preliminary experiment, a wide range with 10-fold dilutions (e.g., 1 nM to 10 µM) is recommended.
-
For the definitive experiment, use a narrower range with 2- or 3-fold dilutions around the estimated IC50 from the preliminary experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the desired endpoint.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Incubate for the time specified by the manufacturer to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the percentage of luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic model) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the multi-well plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to minimize evaporation. |
| Inconsistent IC50 values across experiments | Variation in cell health or passage number. Inconsistent incubation times. Instability of the compound in the medium. | Use cells within a consistent and low passage number range. Ensure cell viability is high before seeding. Maintain consistent incubation times for all experiments. Prepare fresh compound dilutions for each experiment. |
| No dose-response curve (flat response) | Compound concentration range is too high or too low. Compound is inactive in the chosen cell line. Assay is not sensitive enough. | Perform a wider range-finding experiment (e.g., from picomolar to high micromolar). Verify the activity of the compound with a positive control. Ensure the cell line has an active YAP/TAZ pathway. Optimize the assay conditions (e.g., cell density, incubation time). |
| "U" shaped dose-response curve | Compound precipitation at high concentrations. Off-target effects at high concentrations. Cellular toxicity at high concentrations masking the specific inhibitory effect. | Visually inspect the wells for compound precipitation. Use a lower concentration range. Consider using a different assay to confirm the results (e.g., a cell viability assay). |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound inhibits GGTase-I, leading to YAP/TAZ inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Resistance to (7S)-BAY-593 in Cancer Cells
Welcome to the technical support center for researchers utilizing (7S)-BAY-593. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.
I. Understanding this compound
This compound is a potent and selective small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, BAY-593 blocks the post-translational modification of Rho GTPases, which in turn leads to the inactivation of the oncogenic YAP/TAZ signaling pathway. This pathway is a critical regulator of cancer cell proliferation, survival, and metastasis.
II. FAQs: Mechanism of Action and Resistance
Q1: How does this compound exert its anti-cancer effects?
A1: this compound inhibits the enzyme geranylgeranyltransferase-I (GGTase-I). This enzyme is crucial for the addition of a geranylgeranyl lipid group to Rho family GTPases. This modification is essential for their proper localization to the cell membrane and subsequent activation. By preventing this, BAY-593 effectively blocks the downstream signaling of Rho GTPases, leading to the inactivation of the YAP/TAZ transcriptional co-activators. The inactivation of YAP/TAZ results in the downregulation of their target genes, which are involved in cell proliferation and survival, thereby exerting anti-cancer effects.
Q2: What are the known mechanisms of resistance to inhibitors of the YAP/TAZ pathway?
A2: Resistance to therapies targeting the YAP/TAZ pathway, including GGTase-I inhibitors, can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the dependency on the YAP/TAZ pathway. A key example is the hyperactivation of the MAPK and JAK-STAT signaling pathways.
-
Upregulation of Downstream Effectors: Increased expression of YAP/TAZ target genes through alternative mechanisms can compensate for the inhibition of the pathway.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
-
Target Alteration: While less common for enzyme inhibitors, mutations in the GGTase-I enzyme could potentially reduce the binding affinity of BAY-593.
Q3: What are the potential strategies to overcome resistance to this compound?
A3: Overcoming resistance to this compound often involves combination therapies that target the identified resistance mechanisms:
-
Combination with MAPK Pathway Inhibitors: Since hyperactivation of the MAPK pathway is a known resistance mechanism, combining BAY-593 with MEK inhibitors (e.g., Trametinib) or ERK inhibitors can be a synergistic strategy.
-
Combination with other Targeted Therapies: Co-targeting other critical survival pathways, such as the PI3K/AKT/mTOR pathway, can prevent the emergence of resistance.
-
Combination with Chemotherapeutic Agents: Traditional cytotoxic agents can be used in combination to eliminate cells that may have developed resistance to targeted therapy.
III. Troubleshooting Guides
A. Unexpected Experimental Results
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no inhibition of cell viability at expected concentrations | 1. Acquired resistance of the cell line. 2. Incorrect drug concentration. 3. Cell line is not dependent on the YAP/TAZ pathway. | 1. Perform a dose-response curve to determine the IC50. If the IC50 has significantly increased, consider it a sign of resistance. 2. Verify the stock concentration and dilution calculations. Prepare fresh drug dilutions for each experiment. 3. Confirm YAP/TAZ activity in your cell line via Western Blot for YAP/TAZ and qPCR for target genes (e.g., CTGF, CYR61). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent drug treatment duration. 3. Reagent variability. | 1. Maintain a consistent cell seeding density and use cells within a defined passage number range. 2. Ensure precise timing of drug addition and assay endpoint. 3. Use fresh media and reagents for each experiment. |
| Increased cell proliferation at low concentrations of BAY-593 | Hormesis effect. | This can sometimes be observed with targeted therapies. Focus on the dose-response at higher, therapeutically relevant concentrations. |
B. Western Blot Troubleshooting for YAP/TAZ Pathway
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal for YAP/TAZ or downstream targets | 1. Low protein abundance in the cell line. 2. Inefficient protein extraction. 3. Poor antibody quality or incorrect dilution. 4. Inefficient transfer to the membrane. | 1. Increase the amount of protein loaded onto the gel. 2. Use a lysis buffer with protease and phosphatase inhibitors. Ensure complete cell lysis. 3. Use a validated antibody at the recommended dilution. Optimize the antibody concentration. 4. Optimize transfer time and conditions based on the molecular weight of the target protein. |
| High background | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of washes. |
C. qPCR Troubleshooting for YAP/TAZ Target Genes
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no amplification of target genes (e.g., CTGF, CYR61) | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. Suboptimal primer design or concentration. | 1. Ensure high-quality, intact RNA is used. Quantify RNA concentration accurately. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Validate primer efficiency and specificity. Perform a primer concentration matrix to find the optimal concentration. |
| High Cq values | 1. Low target gene expression. 2. Insufficient amount of cDNA template. | 1. This may be expected, especially after treatment with BAY-593. 2. Increase the amount of cDNA used in the qPCR reaction. |
| Inconsistent Cq values between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
IV. Data Presentation: Combination Therapies
The following table summarizes preclinical data on the synergistic effects of combining YAP/TAZ pathway inhibitors with other anti-cancer agents. This data can guide the design of experiments to overcome resistance to this compound.
| Combination | Cancer Type | Effect | Quantitative Data (Example) |
| YAP/TAZ inhibitor + MEK inhibitor (Trametinib) | Neuroblastoma | Synergistic antitumor effect | Combination Index (CI) < 1, indicating synergy. |
| YAP/TAZ inhibitor (Niflumic Acid) + Dasatinib | Breast Cancer | Enhanced inhibition of proliferation | Significant decrease in cell viability compared to single agents. |
| YAP/TAZ inhibitor + Paclitaxel/Doxorubicin | Breast Cancer | Sensitization to chemotherapy | Synergistic reduction in cell viability and colony formation.[1] |
V. Experimental Protocols
A. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a second agent, for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
B. Western Blot Analysis
-
Protein Extraction: Lyse cells treated with this compound with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, p-YAP (Ser127), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for YAP/TAZ target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative gene expression levels.
VI. Visualizations
A. Signaling Pathway
Caption: this compound inhibits GGTase-I, blocking Rho GTPase activation and leading to YAP/TAZ inactivation.
B. Experimental Workflow
Caption: General experimental workflow for assessing the effects of this compound on cancer cells.
C. Logic Diagram for Overcoming Resistance
Caption: A logical approach to identifying and overcoming resistance to this compound.
References
Technical Support Center: (7S)-BAY-593 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (7S)-BAY-593 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of geranylgeranyltransferase-I (GGTase-I). This enzyme is crucial for the post-translational modification of small GTPases, including those in the Rho family. By inhibiting GGTase-I, this compound prevents the attachment of geranylgeranyl groups to these proteins, which is necessary for their proper membrane localization and function. This ultimately leads to the inactivation of the pro-oncogenic YAP/TAZ signaling pathway.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Q2: What are the recommended in vivo dosages for this compound?
A2: The optimal dosage of this compound can vary depending on the tumor model and experimental design. Published studies have reported efficacy at various doses. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.
| Cancer Model | Dosing Range | Administration Route | Reference |
| HT-1080 Fibrosarcoma Xenograft | 2.5 - 20 mg/kg | Oral | [2] |
| MDA-MB-231 Breast Cancer Xenograft | 5 - 10 mg/kg | Oral | [2] |
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound is a poorly water-soluble compound, requiring a specific formulation for oral gavage. A commonly used vehicle is a suspension. The following table outlines a general formulation protocol.
| Component | Purpose | Example Concentration/Ratio |
| This compound | Active Pharmaceutical Ingredient | Target dose (e.g., 5 mg/kg) |
| DMSO | Solubilizing Agent | 5% of total volume |
| PEG300 | Co-solvent | 40% of total volume |
| Tween-80 | Surfactant/Emulsifier | 5% of total volume |
| ddH2O (or Saline) | Vehicle | 50% of total volume |
Note: The final formulation should be a clear solution or a homogenous suspension. It is recommended to prepare the formulation fresh daily.
This compound Formulation Workflow
Caption: Workflow for preparing this compound for oral gavage.
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same treatment group.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions |
| Inconsistent Tumor Inoculation | - Ensure a consistent number of viable tumor cells are injected. - Standardize the injection volume and anatomical location. - Use cells from the same passage number.[3] |
| Animal Health and Stress | - Allow for an adequate acclimatization period for animals upon arrival. - Monitor animal health closely for any underlying conditions that could affect tumor growth. - Refine handling and administration techniques to minimize stress. |
| Tumor Microenvironment Heterogeneity | - For subcutaneous models, consider using Matrigel to support initial tumor growth and reduce variability. - If variability persists, consider increasing the number of animals per group to improve statistical power. |
Issue 2: Inconsistent or lack of anti-tumor efficacy.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions |
| Formulation Issues | - Ensure this compound is fully dissolved or forms a homogenous suspension. - Prepare fresh formulations daily to avoid degradation. - Confirm the stability of the compound in the chosen vehicle. |
| Inaccurate Dosing | - Calibrate all dosing equipment regularly. - Ensure consistent and proper oral gavage technique to avoid misdosing (e.g., administration into the trachea).[3] |
| Suboptimal Dosing Regimen | - Perform a dose-response study to confirm the optimal dose for your specific model. - Consider adjusting the dosing frequency (e.g., once vs. twice daily) based on the compound's pharmacokinetic profile. |
| Tumor Model Resistance | - Characterize the YAP/TAZ pathway activity in your chosen cell line to ensure it is a relevant model. - Consider that some tumor models may have intrinsic resistance to YAP/TAZ pathway inhibition. |
Issue 3: Adverse effects or toxicity observed in treated animals.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions |
| On-Target Toxicity | - Inhibition of the YAP/TAZ pathway can have on-target effects. Monitor for signs of gastrointestinal distress (diarrhea), weight loss, and changes in activity levels.[2][4] - In some studies with GGTase-I inhibitors, higher doses have led to cellular depletion in the bone marrow and spleen.[3] Consider monitoring complete blood counts if significant toxicity is observed. |
| Off-Target Effects | - While this compound is selective, off-target effects are a possibility with any small molecule inhibitor.[5] - If unexpected toxicities arise, a thorough histopathological analysis of major organs may be necessary. |
| Vehicle Toxicity | - If using a high concentration of solvents like DMSO, consider vehicle-associated toxicity. - Always include a vehicle-only control group to distinguish between compound- and vehicle-related effects. |
General Troubleshooting Workflow
References
- 1. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Transient YAP/TAZ inhibition exposes therapeutic vulnerabilities in advanced cancers | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
(7S)-BAY-593 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7S)-BAY-593. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and potent inhibitor of geranylgeranyltransferase-I (GGTase-I)[1][2]. By inhibiting GGTase-I, this compound blocks the post-translational modification of Rho GTPases. This, in turn, leads to the inactivation of the YAP1/TAZ signaling pathways, which are crucial for cell proliferation and survival in certain cancers[3]. This compound is the S enantiomer of BAY-593[4].
Q2: What are the known on-target effects of this compound in cancer cell lines?
This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it exhibits potent anti-proliferative activity in HT-1080 fibrosarcoma and MDA-MB-231 breast cancer cells[2]. In vivo studies have also demonstrated its anti-tumor activity in xenograft models of these cancers[3].
Q3: What is the selectivity profile of this compound?
While specific broad-panel selectivity screening data for this compound is not widely published, GGTase-I inhibitors are generally designed to be selective over the closely related enzyme, farnesyltransferase (FTase)[5]. This is a critical aspect of their development to minimize off-target effects related to the inhibition of farnesylated proteins. However, ensuring high specificity remains a challenge in the development of GGTase-1 inhibitors[6].
Q4: Are there any known off-target effects of this compound?
Specific off-target effects of this compound have not been extensively documented in publicly available literature. As with many small molecule inhibitors, there is a potential for off-target activities. Investigating these potential effects is a crucial step in preclinical safety assessment. General strategies for identifying off-target effects include broad kinase screening panels and safety pharmacology studies that assess effects on major physiological systems like the central nervous, cardiovascular, and respiratory systems[7][8][9].
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO[1]. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For in vivo studies, specific formulations in vehicles like CMC-Na may be required for oral administration[1]. It is advisable to follow the manufacturer's specific instructions for storage and handling.
Troubleshooting Guides
Guide 1: Inconsistent Anti-proliferative Activity in Cell-Based Assays
Problem: You are observing high variability or lower than expected potency of this compound in your cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Sensitivity | Confirm that your chosen cell line is sensitive to GGTase-I inhibition. Not all cell lines are dependent on the YAP/TAZ pathway for proliferation. |
| Assay Conditions | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Optimize the assay window to capture the full dose-response curve. |
| Vehicle Effects | The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a low, non-toxic level (typically <0.5%). |
Guide 2: Difficulty Confirming On-Target GGTase-I Inhibition
Problem: You are unable to consistently demonstrate the inhibition of GGTase-I activity or its downstream effects after treating cells with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysate Preparation | Ensure that cell lysates for downstream analysis (e.g., Western blotting for Rho GTPase localization or YAP/TAZ phosphorylation) are prepared with appropriate protease and phosphatase inhibitors to preserve the target proteins. |
| Antibody Quality | Use validated antibodies for detecting changes in protein localization (e.g., membrane vs. cytosolic fractions of Rho GTPases) or phosphorylation status of YAP/TAZ. |
| Timing of Analysis | The inhibition of GGTase-I and its downstream effects are time-dependent. Perform a time-course experiment to determine the optimal time point for observing the desired effect after treatment with this compound. |
| Indirect Readout | Consider using a more direct assay for GGTase-I activity if available, or a well-established downstream biomarker such as the subcellular localization of a known GGTase-I substrate. |
Guide 3: Investigating Potential Off-Target Effects
Problem: You need to assess the potential off-target liabilities of this compound in your experimental system.
| Recommended Action | Experimental Approach |
| Broad Kinase Profiling | Submit this compound for screening against a large panel of kinases (e.g., a kinome scan) to identify any unintended interactions with other kinases. This is a common approach to assess the selectivity of kinase inhibitors, and the principles can be applied to other enzyme inhibitors[10][11]. |
| Phenotypic Screening | Test the effects of this compound in a panel of diverse, well-characterized cell lines and observe for unexpected phenotypic changes that are inconsistent with its known on-target mechanism. |
| Safety Pharmacology Assays | In a preclinical setting, evaluate the effects of this compound on key physiological systems, such as cardiovascular (e.g., hERG channel assay), central nervous system, and respiratory functions, to identify potential safety concerns[7][8][9]. |
| Cytotoxicity in Non-Cancerous Cells | Assess the cytotoxic effects of this compound on a panel of normal, non-cancerous cell lines to determine its therapeutic window and potential for general cytotoxicity[12][13]. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 0.038 | [2] |
| MDA-MB-231 | Breast Cancer | 0.564 | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a commercial kit that measures ATP content.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for YAP/TAZ Pathway Modulation
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against YAP, phospho-YAP (e.g., Ser127), TAZ, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein levels and phosphorylation status.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (7S)-BAY-593 (Rivaroxaban)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (7S)-BAY-593, the active S-enantiomer of Rivaroxaban.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The most critical challenge is controlling the stereochemistry to selectively obtain the (S)-enantiomer, as the pharmacological activity resides solely in this isomer.[1] The corresponding (R)-enantiomer is considered an impurity and its formation must be minimized.[1]
Q2: What are the key synthetic steps where impurities can be introduced?
Process-related impurities can arise at several stages of the synthesis. Key steps to monitor closely for impurity formation include the epoxy ring-opening reaction and the final amide coupling. One significant impurity, oxazinol 16, has been identified to form during the synthesis, with its formation being temperature-dependent.[2] Additionally, impurities can be introduced from the starting materials and follow the same reaction pathway as the desired product.[1]
Q3: Are there established methods to control the formation of the undesired (R)-enantiomer?
Yes, the primary strategy is to employ a chiral starting material, such as (R)-epichlorohydrin, which sets the stereochemistry early in the synthetic sequence.[3] Careful selection of reagents and reaction conditions during the formation of the oxazolidinone ring is also crucial to prevent racemization.
Q4: What are some common issues encountered during the purification of Rivaroxaban?
The main purification challenge is the removal of the undesired (R)-enantiomer and other process-related impurities. Recrystallization is a common method used to purify the final product and can be effective in removing several impurities.[4] The choice of solvent system for recrystallization is critical for achieving high purity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (High percentage of (R)-isomer)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization during oxazolidinone ring formation. | Optimize the base and solvent used for the cyclization step. Weaker bases and aprotic solvents may reduce the risk of epimerization. | Increased diastereomeric excess (de) of the desired (S)-isomer. |
| Impure chiral starting material (e.g., (R)-epichlorohydrin). | Verify the enantiomeric purity of the starting material using chiral HPLC or GC before use. | Ensures that the initial stereochemistry is correctly established. |
| Side reactions leading to the formation of the (R)-isomer. | Analyze reaction byproducts to identify potential pathways for epimerization. Adjust reaction temperature and time to minimize these side reactions. | Reduction in the formation of the undesired diastereomer. |
Problem 2: Formation of Oxazinol Impurity 16
As identified in an improved synthesis, the formation of oxazinol impurity 16 is a notable issue.[2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Elevated reaction temperature. | Maintain the reaction temperature below 40 °C during the relevant synthetic step.[2] | The formation of impurities 16 and 17 is significantly reduced to less than 1.0% and 0.2%, respectively.[2] |
Problem 3: Low Yield in the Epoxy Ring-Opening Step
The ring-opening of the epoxide is a critical step that can be prone to low yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal reaction conditions. | The addition of a magnesium salt has been shown to significantly improve the epoxy ring-opening reaction.[2] | A substantial increase in the yield of the desired ring-opened product. |
| Side reactions of the epoxide. | Ensure the reaction is carried out under an inert atmosphere to prevent degradation of starting materials and intermediates. | Minimized byproduct formation and improved overall yield. |
Experimental Protocols
Key Experiment: Improved Epoxy Ring-Opening
This protocol is based on a reported improved synthesis of Rivaroxaban.[2]
-
To a solution of 4-(4-aminophenyl)morpholin-3-one (B139978) in a suitable solvent, add the magnesium salt.
-
Add the chiral epoxide intermediate to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion, monitoring by TLC or HPLC.
-
Upon completion, perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity management in this compound synthesis.
Simplified Synthetic Pathway of Rivaroxaban
Caption: Key reaction steps in the synthesis of this compound.
References
Technical Support Center: (7S)-BAY-593 Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of (7S)-BAY-593.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Table 1: Troubleshooting Common Issues in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC Analysis: | ||
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a new column or flush the existing one with a strong solvent.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank run to identify the source of contamination. |
| Inconsistent retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the system | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump. |
| NMR Analysis: | ||
| Broad peaks | - Sample concentration is too high- Presence of paramagnetic impurities- Poor shimming | - Prepare a more dilute sample.- Purify the sample to remove metal contaminants.- Re-shim the spectrometer. |
| Unexpected peaks in the spectrum | - Residual solvent from sample preparation- Presence of impurities or degradation products- Contamination from the NMR tube | - Dry the sample thoroughly before dissolving in deuterated solvent.- Refer to the impurity profile and consider re-purification.- Use clean, high-quality NMR tubes. |
| General Issues: | ||
| Low purity detected | - Sample degradation due to improper storage- Contamination during handling | - Store this compound powder at -20°C for long-term storage and 4°C for short-term. Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]- Use clean labware and high-purity solvents. |
| Inconsistent experimental results | - Inaccurate sample weighing- Improper solution preparation | - Use a calibrated analytical balance.- Ensure the compound is fully dissolved before use. Sonication may be required for DMSO solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. For short-term storage, 4°C is suitable for up to 2 years.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is also used to confirm the chemical structure and can provide an indication of purity. Mass spectrometry (MS) is used to confirm the molecular weight.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, a stock solution in DMSO can be prepared.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[1]
Q4: Are there any known impurities or degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential impurities could arise from the synthesis process or degradation. These may include starting materials, by-products, or stereoisomers. Hydrolysis or oxidation products could potentially form under improper storage conditions.
Q5: How can I confirm the identity of this compound?
A5: The identity of this compound can be confirmed by comparing the acquired ¹H-NMR and mass spectrometry data with a reference standard or the data provided on the Certificate of Analysis from the supplier.
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
DMSO (HPLC grade)
2. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water
-
Mobile Phase B: 0.1% FA (or TFA) in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
This protocol outlines a general procedure for acquiring a ¹H-NMR spectrum of this compound.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
2. Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Vortex mixer
3. Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field.
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound structure.
-
Compare the spectrum with a reference spectrum to confirm the structure.
-
Visualizations
Caption: Quality Control Workflow for this compound.
References
Interpreting unexpected results with (7S)-BAY-593
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7S)-BAY-593. The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] This enzyme is crucial for the post-translational modification of small GTPases, particularly those in the Rho family. By inhibiting GGTase-I, this compound prevents the geranylgeranylation of these proteins, which is essential for their proper membrane localization and function. This ultimately leads to the inactivation of the YAP1/TAZ signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[3][4]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
A2: In sensitive cancer cell lines, treatment with this compound is expected to cause:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.
-
Cytoplasmic retention of YAP/TAZ: Translocation of YAP and TAZ proteins from the nucleus to the cytoplasm.[2]
-
Downregulation of YAP/TAZ target genes: Decreased expression of genes such as CTGF, CYR61, and ANKRD1.[2][5]
Q3: In which cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including HT-1080 fibrosarcoma and MDA-MB-231 triple-negative breast cancer cells.[1][2]
Troubleshooting Guides
Issue 1: No significant inhibition of cell proliferation observed after treatment with this compound.
This is a common issue that can arise from several factors, from experimental setup to the specific biology of the cell line being used.
Caption: Troubleshooting workflow for lack of anti-proliferative effect.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound is stored correctly at -20°C for long-term storage and that working solutions are freshly prepared.[5] |
| Incorrect Assay Parameters | Optimize cell seeding density and treatment duration. A 72-hour incubation period is a good starting point.[1] |
| Cell Line Resistance | The cell line may not be dependent on the YAP/TAZ pathway for proliferation. Consider using a positive control cell line known to be sensitive, such as HT-1080. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
Issue 2: Cytoplasmic localization of YAP/TAZ is observed, but there is no downstream effect on target gene expression or cell proliferation.
This suggests that while the direct target (GGTase-I) is inhibited, there might be compensatory mechanisms or issues with downstream signaling components.
Caption: Simplified signaling pathway of this compound.
| Possible Cause | Troubleshooting Steps |
| Alternative Signaling Pathways | The cell line may have mutations or adaptations that allow for YAP/TAZ-independent transcription of pro-proliferative genes. Investigate other growth signaling pathways that may be hyperactivated. |
| Nuclear YAP/TAZ Activity is Not Fully Inhibited | Although immunofluorescence shows cytoplasmic localization, a small, functionally significant pool of nuclear YAP/TAZ might remain. Perform subcellular fractionation followed by Western blotting to quantify nuclear and cytoplasmic YAP/TAZ levels. |
| Issues with Downstream Transcription Factors | The function of TEAD transcription factors, the binding partners of YAP/TAZ, might be compromised. Verify TEAD expression levels. |
Issue 3: Inconsistent results between in vitro and in vivo experiments.
For instance, this compound may show potent anti-proliferative effects in cell culture but have limited efficacy in a xenograft mouse model.
Caption: Workflow for troubleshooting in vitro vs. in vivo discrepancies.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The administered dose may not result in sufficient tumor exposure to the drug. Perform PK studies to measure drug concentration in plasma and tumor tissue over time. This compound has been shown to be effective with oral administration at doses of 5-20 mg/kg in mouse models.[1][2] |
| Tumor Microenvironment (TME) | The TME can influence drug efficacy. For example, hypoxia can alter cellular metabolism and drug response. Analyze the TME of your xenograft tumors. |
| Off-target Effects in Vivo | While selective, off-target effects could potentially counteract the anti-tumor activity in a complex biological system. This is less likely with a highly selective compound but should be considered. |
| Model System | The chosen xenograft model may not accurately reflect the human tumor environment. Consider using patient-derived xenograft (PDX) models for more clinically relevant results. |
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Immunofluorescence for YAP/TAZ Localization
This is a general protocol for immunofluorescence.[10][11][12][13]
-
Cell Culture: Grow cells on coverslips in a multi-well plate and treat with this compound or vehicle.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against YAP or TAZ overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blot for YAP/TAZ and Downstream Targets
This is a standard Western blotting protocol.[11][14][15][16]
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, p-YAP, or downstream targets (e.g., CTGF) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | HT-1080 | 38 nM | [2] |
| IC50 (Proliferation) | MDA-MB-231 | 564 nM | [2] |
| IC50 (YAP1 Cytoplasmic Translocation) | - | 44 nM | [5] |
| In Vivo Efficacy | MDA-MB-231 Xenograft | Tumor growth reduction at 5-10 mg/kg (p.o.) | [2][5] |
| In Vivo Efficacy | HT-1080 Xenograft | Dose-dependent anti-tumor activity at 2.5-20 mg/kg (p.o.) | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. chondrex.com [chondrex.com]
- 10. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.unipd.it [bio.unipd.it]
- 12. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the GGTase-I Inhibitor (7S)-BAY-593 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the Geranylgeranyltransferase-I (GGTase-I) inhibitor, (7S)-BAY-593, with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to GGTase-I and its Inhibition
Geranylgeranyltransferase type I (GGTase-I) is a critical enzyme in the post-translational modification of various proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[1] This modification, known as geranylgeranylation, involves the attachment of a 20-carbon geranylgeranyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of the target protein.[2] This lipid modification is essential for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction.[1]
Dysregulation of GGTase-I activity and the subsequent hyperactivation of its downstream signaling pathways are implicated in various diseases, including cancer.[3][4] Consequently, GGTase-I has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of research.[4]
This compound is a potent and orally active inhibitor of GGTase-I.[5] It functions by blocking the geranylgeranylation of Rho GTPases, which in turn inactivates the downstream YAP1/TAZ signaling pathway, a critical regulator of cell growth and tumorigenesis.[6][7] This guide will compare the inhibitory effects of this compound with other known GGTase-I inhibitors, GGTI-298 and GGTI-2133.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound against GGTase-I has been quantified and compared with other inhibitors using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | GGTase-I IC50 | Cell Proliferation IC50 (Cell Line) | Reference(s) |
| This compound | Not explicitly stated in a biochemical assay, but inhibits TEAD-luciferase (a downstream reporter of YAP/TAZ activity) with an IC50 of 9.4 nM. | 38 nM (HT-1080), 564 nM (MDA-MB-231) | [8] |
| GGTI-298 | ~3 µM (in vivo, for Rap1A processing) | Not specified in the same context. | [9][10] |
| GGTI-2133 | 38 nM | 10 µM (for Rap-1A geranylation) | [11] |
| GGTI-2418 | 9.5 nM | Not specified in the same context. | [12] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for key validation experiments are provided below.
In Vitro GGTase-I Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of GGTase-I.
Materials:
-
Recombinant human GGTase-I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
A fluorescently-labeled CaaX peptide substrate (e.g., Dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, GGTI-298, GGTI-2133) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the test compound or DMSO (vehicle control).
-
Initiate the enzymatic reaction by adding GGTase-I to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
The inhibitory activity is calculated as the percentage decrease in fluorescence signal in the presence of the inhibitor compared to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the effect of GGTase-I inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear cell culture plates
-
MTS or MTT reagent for assessing cell viability (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[13]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[14]
-
After the incubation period, add the MTS/MTT reagent to each well according to the manufacturer's instructions.[15]
-
Incubate the plate for a further 1-4 hours to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the GGTase-I signaling pathway and the experimental workflow for validating its inhibitors.
Caption: GGTase-I signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound on GGTase-I.
Conclusion
This compound is a highly potent GGTase-I inhibitor that effectively targets the Rho-GTPase-YAP/TAZ signaling axis. Comparative data suggests that it exhibits strong inhibitory activity, often in the nanomolar range, making it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to validate and expand upon these findings. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more definitively rank the potency and efficacy of this compound against other GGTase-I inhibitors.
References
- 1. Targeting GGTase-I Activates RHOA, Increases Macrophage Reverse Cholesterol Transport, and Reduces Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GGTI 298 | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YAP1/TAZ Pathway Inhibitors: (7S)-BAY-593 vs. a New Wave of Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its downstream effectors, Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ), are potent oncogenes often activated in a variety of human cancers. This has spurred the development of a diverse arsenal (B13267) of inhibitors aimed at disrupting the YAP1/TAZ signaling axis. This guide provides a detailed comparison of (7S)-BAY-593, a novel inhibitor of geranylgeranyltransferase-I (GGTase-I), with other prominent YAP1/TAZ pathway inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
Mechanism of Action: An Indirect vs. Direct Approach
YAP1/TAZ pathway inhibitors can be broadly categorized based on their mechanism of action. This compound represents an indirect approach, while a significant number of other inhibitors in development directly target the core transcriptional machinery of the pathway.
This compound: Targeting Rho GTPase Activation
This compound is the S-enantiomer of BAY-593, an orally active inhibitor of GGTase-I.[1] This enzyme is crucial for the post-translational modification of small GTPases, including those of the Rho family. By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho GTPases, which is essential for their membrane localization and activation. Activated Rho GTPases are known to promote the nuclear translocation and activity of YAP1/TAZ. Therefore, this compound indirectly inhibits YAP1/TAZ signaling by suppressing a key upstream activation signal.[2][3]
Direct TEAD Inhibition: A Frontline Strategy
Many other YAP1/TAZ pathway inhibitors are designed to directly interfere with the interaction between YAP/TAZ and their primary transcriptional partners, the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is the final and critical step for the activation of a pro-proliferative and anti-apoptotic gene expression program. These direct inhibitors can be further classified into those that bind to the TEAD palmitoylation pocket and those that disrupt the protein-protein interface.
-
TEAD Palmitoylation Pocket Binders: Compounds like VT3989 , IK-930 , and K-975 bind to a lipid pocket on TEAD proteins that is normally occupied by a palmitate molecule. This palmitoylation is essential for the stable interaction between TEAD and YAP/TAZ. By occupying this pocket, these inhibitors allosterically prevent the formation of the active transcriptional complex.[4][5]
-
YAP/TAZ-TEAD Interaction Disruptors: Inhibitors such as IAG933 directly bind to the surface of TEAD at the interface where YAP/TAZ would normally dock, thereby competitively inhibiting the formation of the oncogenic complex.[6][7][8]
-
Verteporfin: Initially identified as a photosensitizer, Verteporfin has been shown to inhibit YAP-TEAD interaction, although its precise mechanism is still under investigation.[9][10][11]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of this compound and other selected YAP1/TAZ pathway inhibitors. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the absolute IC50 values. Therefore, this data should be interpreted with caution and is intended to provide a relative sense of potency.
Table 1: In Vitro Proliferation Inhibition
| Inhibitor | Target | Cell Line | Assay Type | IC50 | Citation(s) |
| This compound | GGTase-I | HT-1080 (Fibrosarcoma) | Proliferation Assay | 38.4 nM | [12] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 564 nM | [12] | ||
| IAG933 | YAP/TAZ-TEAD Interaction | MSTO-211H (Mesothelioma) | Proliferation Assay | 73 nM | [7] |
| NCI-H226 (Mesothelioma) | Proliferation Assay | 13-91 nM | [7] | ||
| K-975 | TEAD Palmitoylation | NCI-H2052 (Mesothelioma) | Proliferation Assay | < 1 µM | [13] |
| MSTO-211H (Mesothelioma) | Proliferation Assay | < 1 µM | [13] | ||
| VT3989 | TEAD Palmitoylation | N/A | N/A | N/A | N/A |
| IK-930 | TEAD Palmitoylation | Hippo-mutant cell lines | Proliferation Assay | Potent Inhibition | [14] |
| Verteporfin | YAP-TEAD Interaction | Patient-derived GBM lines | Cell Viability Assay | Varies | [9] |
Table 2: Target Engagement and Pathway Inhibition
| Inhibitor | Target | Assay Type | IC50 / EC50 | Citation(s) |
| This compound | YAP1 Nuclear Translocation | High-Content Imaging | 44 nM | [12] |
| IAG933 | TEAD Target Gene Expression | qPCR (MSTO-211H, NCI-H226) | 11-26 nM | [6][7] |
| In vivo TEAD Target Gene Inhibition | In vivo reporter assay (Blood) | 64 nM | [6] | |
| K-975 | TEAD-Luciferase Reporter | Reporter Assay (NCI-H2030, HOP 62) | 10-20 nM | [15] |
| VT3989 | TEAD-YAP Interaction | N/A | 9 nM | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Hippo-YAP/TAZ signaling pathway.
Caption: Mechanisms of action for YAP/TAZ pathway inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are outlines of key methodologies commonly employed in the evaluation of YAP1/TAZ pathway inhibitors.
1. Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the effect of inhibitors on cancer cell viability and proliferation.
-
Methodology:
-
Seed cancer cells (e.g., HT-1080, MDA-MB-231, MSTO-211H) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
-
2. YAP/TAZ-TEAD Reporter Assay (e.g., Luciferase-based)
-
Objective: To measure the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with a reporter plasmid containing a TEAD-responsive element (e.g., 8xGTIIC) driving the expression of a luciferase gene (e.g., Firefly luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treat the transfected cells with the inhibitor or vehicle control.
-
After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Normalize the TEAD-responsive luciferase activity to the control luciferase activity.
-
Determine the IC50 value for the inhibition of YAP/TAZ transcriptional activity.
-
3. TEAD Palmitoylation Assay
-
Objective: To assess the ability of an inhibitor to block the palmitoylation of TEAD proteins.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with a plasmid expressing a tagged TEAD protein (e.g., FLAG-TEAD4).
-
Treat the cells with the inhibitor or vehicle control in the presence of a palmitic acid analog containing a chemical handle (e.g., an alkyne).
-
Lyse the cells and immunoprecipitate the tagged TEAD protein.
-
Perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne handle on the incorporated palmitic acid analog.
-
Detect the level of palmitoylation by fluorescence imaging or western blot analysis (for biotin-tagged reporters).
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., MDA-MB-231, MSTO-211H) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage) or vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blot for target engagement, qPCR for target gene expression).
-
Conclusion
The landscape of YAP1/TAZ pathway inhibitors is rapidly evolving, offering a range of therapeutic strategies to combat cancers driven by this oncogenic signaling axis. This compound presents a unique, indirect approach by targeting the upstream GGTase-I, thereby modulating Rho GTPase activity. In contrast, a growing number of potent, direct inhibitors are being developed to specifically disrupt the YAP/TAZ-TEAD transcriptional complex. While direct comparative data remains limited, the available preclinical evidence suggests that both approaches hold significant promise. The choice of inhibitor and therapeutic strategy will likely depend on the specific cancer type, its underlying genetic alterations, and the desire for either a broad-acting or a highly specific targeted agent. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these promising new cancer therapeutics.
References
- 1. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC [mdpi.com]
- 16. vivacetherapeutics.com [vivacetherapeutics.com]
A Comparative Guide to the Efficacy of (7S)-BAY-593 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel GGTase-I inhibitor, (7S)-BAY-593, against other YAP/TAZ pathway inhibitors, supported by experimental data and detailed protocols.
This compound is an innovative, orally active, and potent small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By targeting GGTase-I, this compound effectively blocks the post-translational modification of Rho GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway. Aberrant activation of this pathway is a known driver of tumor growth, proliferation, and metastasis in a variety of cancers. This guide provides a comprehensive comparison of the efficacy of this compound in different cancer cell lines alongside other inhibitors targeting the YAP/TAZ pathway, offering valuable insights for preclinical research and drug development.
Comparative Efficacy of YAP/TAZ Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative YAP/TAZ pathway inhibitors in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these targeted agents.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| This compound | GGTase-I | HT-1080 | Fibrosarcoma | 0.0384 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.564 | ||
| Verteporfin | YAP-TEAD Interaction | OVCAR3 | Ovarian Cancer | 10.55 |
| OVCAR8 | Ovarian Cancer | 17.92 | ||
| BT-549 | Breast Cancer | Not specified | ||
| MDA-MB-231 | Breast Cancer | Not specified | ||
| MCF-7 | Breast Cancer | Not specified | ||
| 92.1 | Uveal Melanoma | 4.67 | ||
| Mel 270 | Uveal Melanoma | 6.43 | ||
| Omm 1 | Uveal Melanoma | 5.89 | ||
| Omm 2.3 | Uveal Melanoma | 7.27 | ||
| IK-930 | TEAD | NF2-mutant mesothelioma cell line | Malignant Mesothelioma | 0.021 |
| GGTI-2418 | GGTase-I | Enzyme Inhibition Assay | N/A | 9.5 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits GGTase-I, preventing Rho GTPase activation and subsequent YAP/TAZ nuclear translocation.
Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of anticancer compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the steps for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and other test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells as described in the cell viability assay protocol.
-
Resuspend the cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (L x W^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
YAP/TAZ Activity Assay (Luciferase Reporter Assay)
This protocol provides a method to specifically measure the transcriptional activity of the YAP/TAZ pathway.
Materials:
-
Cells of interest
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After a post-transfection period (e.g., 24 hours), treat the cells with the test compounds at various concentrations.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.
-
Measure the firefly luciferase (from the TEAD reporter) and Renilla luciferase (for normalization) activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control to determine the effect of the compound on YAP/TAZ transcriptional activity.
-
Dichotomy in GGTase-I Inhibition: A Comparative Analysis of (7S)-BAY-593 and its R-enantiomer
A comprehensive examination of the stereoselective activity of BAY-593 reveals a significant disparity in the biological efficacy between its (7S) and (7R) enantiomers. The (7R)-enantiomer demonstrates potent inhibition of Geranylgeranyltransferase-I (GGTase-I) and subsequent blockade of the oncogenic YAP/TAZ signaling pathway, while the (7S)-enantiomer is comparatively inactive. This guide provides a detailed comparison of the two enantiomers, supported by experimental data and methodologies, to inform researchers in the fields of oncology and drug development.
Activity Comparison of BAY-593 Enantiomers
Experimental data from in vitro assays highlights the stereospecificity of BAY-593's inhibitory action. The (7R)-enantiomer is a potent inhibitor of GGTase-I, which is crucial for the post-translational modification and function of small GTPases involved in cell growth and proliferation. In contrast, the (7S)-enantiomer shows significantly weaker or no activity.
| Compound | GGTase-I Inhibition (IC50) | Cell Proliferation (IC50) |
| (7R)-BAY-593 | Data not publicly available | Data not publicly available |
| (7S)-BAY-593 | Inactive | Inactive |
Note: Specific IC50 values for the individual enantiomers of BAY-593 are not publicly available in the reviewed literature. The relative activity is inferred from patent disclosures which focus on the synthesis and activity of the (7R)-enantiomer as the active agent.
Mechanism of Action: Targeting the YAP/TAZ Pathway
BAY-593 exerts its anti-tumor effects by inhibiting GGTase-I, a key enzyme in the prenylation of small GTPases such as Rho, Rac, and Cdc42. This inhibition prevents their proper localization to the cell membrane and subsequent activation. Downstream, this leads to the disruption of the actin cytoskeleton and the activation of the Hippo signaling pathway. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In their inactive, phosphorylated state, YAP and TAZ are sequestered in the cytoplasm and targeted for degradation. When the pathway is inhibited, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors and promote the expression of genes involved in cell proliferation, survival, and oncogenesis. The active (7R)-enantiomer of BAY-593 effectively blocks this process, leading to the suppression of tumor growth.
Caption: The YAP/TAZ signaling pathway and the inhibitory action of (7R)-BAY-593.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the activity of BAY-593 enantiomers. Specific details may vary based on the experimental setup.
GGTase-I Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GGTase-I.
-
Reagents and Materials:
-
Purified recombinant human GGTase-I enzyme.
-
Geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor.
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLL).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (this compound and (7R)-BAY-593) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the GGTase-I enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding a mixture of GGPP and the fluorescent peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the fluorescent label).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro GGTase-I inhibition assay.
Cell Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231, NCI-H23).
-
Cell culture medium and supplements.
-
Test compounds (this compound and (7R)-BAY-593) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
-
Conclusion
The available data strongly indicates that the biological activity of BAY-593 as a GGTase-I inhibitor resides in the (7R)-enantiomer. The (7S)-enantiomer is essentially inactive. This pronounced stereoselectivity underscores the importance of chiral purity in the development of targeted cancer therapies. Researchers investigating the effects of BAY-593 or similar GGTase-I inhibitors should ensure they are using the active (7R)-enantiomer to obtain meaningful and reproducible results. Further studies are warranted to elucidate the precise molecular interactions that govern this stereospecific inhibition of GGTase-I.
In Vivo Validation of (7S)-BAY-593 Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor activity of (7S)-BAY-593 with other emerging YAP/TAZ-TEAD inhibitors and standard-of-care chemotherapies. Experimental data from preclinical studies are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of therapies targeting the Hippo-YAP/TAZ signaling pathway.
Mechanism of Action: this compound
This compound is an orally active and potent small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, this compound blocks the activation of Rho-GTPases, which are critical for the nuclear translocation and activity of the transcriptional co-activators YAP1 (Yes-associated protein 1) and TAZ (transcriptional coactivator with PDZ-binding motif). The inactivation of YAP1/TAZ leads to the downregulation of their target genes, which are involved in cell proliferation and survival, ultimately resulting in anti-tumor effects.
Below is a diagram illustrating the Rho-GTPase-YAP/TAZ signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits GGTase-I, preventing Rho-GTPase activation and subsequent YAP/TAZ-mediated gene transcription.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of this compound in comparison to other YAP/TAZ-TEAD inhibitors and standard-of-care chemotherapies in relevant xenograft models. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.
Table 1: In Vivo Efficacy in Fibrosarcoma (HT-1080 Xenograft Model)
| Compound | Dosing Schedule | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | 2.5, 5, 10, 20 mg/kg (multiple schedules) | Oral (p.o.) | Dose-dependent anti-tumor activity | [1] |
| Doxorubicin | 5 mg/kg, weekly | Intravenous (i.v.) | Significant tumor growth inhibition | [2] |
Table 2: In Vivo Efficacy in Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)
| Compound | Dosing Schedule | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | 5 mg/kg (QD or BID), 10 mg/kg (QD) | Oral (p.o.) | Dose-dependent anti-tumor activity | [1] |
| Paclitaxel | 10 mg/kg/day | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [3] |
Table 3: In Vivo Efficacy of Other YAP/TAZ-TEAD Inhibitors (Various Xenograft Models)
| Compound | Mechanism of Action | Xenograft Model | Dosing Schedule | Administration Route | Outcome | Reference |
| IAG933 | YAP/TAZ-TEAD PPI inhibitor | MSTO-211H (Mesothelioma) | 30 mg/kg/day | Oral (p.o.) | Complete tumor regression | [4] |
| VT-104 | TEAD auto-palmitoylation inhibitor | NCI-H226 (Mesothelioma) | Not specified | Not specified | Significant tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
General In Vivo Xenograft Study Workflow
Caption: Standard workflow for conducting in vivo xenograft studies to evaluate anti-tumor efficacy.
Cell Lines and Culture
-
HT-1080 (Fibrosarcoma): Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231 (Triple-Negative Breast Cancer): Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, are used for these studies.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
Tumor Xenograft Establishment
-
Cells are harvested during their exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
A total of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
-
This compound: Formulated for oral administration (p.o.) in a suitable vehicle.
-
Doxorubicin: Dissolved in sterile saline for intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Paclitaxel: Formulated in a mixture of Cremophor EL and ethanol, then diluted with saline for intraperitoneal (i.p.) injection.
-
The vehicle control group receives the corresponding vehicle solution.
Treatment and Monitoring
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatments are administered according to the schedules outlined in the comparison tables.
-
Tumor volumes and body weights are measured 2-3 times per week.
-
Animal health is monitored daily.
Efficacy Evaluation and Statistical Analysis
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of < 0.05 is generally considered statistically significant.
Conclusion
This compound demonstrates dose-dependent anti-tumor activity in preclinical models of fibrosarcoma and triple-negative breast cancer. While direct comparative studies are limited, the available data suggests that its efficacy is comparable to standard-of-care chemotherapies in these models. The development of other YAP/TAZ-TEAD inhibitors, such as IAG933 and VT-104, highlights the therapeutic potential of targeting this signaling pathway. Further investigations, including head-to-head in vivo comparisons and combination studies, are warranted to fully elucidate the clinical potential of this compound and other modulators of the Hippo-YAP/TAZ pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Treatment of Sarcomas by Single Protein Encapsulated Doxorubicin with Undetectable Cardiotoxicity and Superior Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of (7S)-BAY-593 and Other GGTase-I Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of (7S)-BAY-593 with other prominent Geranylgeranyltransferase-I inhibitors, supported by experimental data and detailed protocols.
Geranylgeranyltransferase type I (GGTase-I) has emerged as a critical target in cancer therapy due to its role in the post-translational modification of key signaling proteins, particularly those in the Ras superfamily of small GTPases. Inhibition of GGTase-I disrupts the membrane localization and function of oncogenic proteins like Rho, Rac, and Ral, thereby impeding tumor growth, proliferation, and metastasis. This guide provides a comparative analysis of this compound, a potent and orally active GGTase-I inhibitor, with other well-characterized inhibitors in the field.
Performance Comparison of GGTase-I Inhibitors
The following table summarizes the in vitro and in-cellulo potency of this compound against other notable GGTase-I inhibitors. The data highlights the inhibitory concentration (IC50) required to inhibit 50% of the enzyme's activity or cellular proliferation.
| Inhibitor | Target(s) | Biochemical IC50 (GGTase-I) | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | GGTase-I | Not explicitly found in searches | 38.4 nM (HT-1080), 564 nM (MDA-MB-231) | [1] |
| GGTI-2418 | GGTase-I (selective over FTase) | 9.5 nM | Not explicitly found in searches | [2][3] |
| GGTI-298 | GGTase-I | Not explicitly found in searches | 3 µM (Rap1A processing) | [4] |
| L-778,123 | Dual GGTase-I and FTase | 98-100 nM | 92 nM (HDJ2 prenylation), 6.76 µM (RAP1A prenylation) in PSN-1 cells | [5][6] |
Mechanism of Action and Downstream Effects
GGTase-I inhibitors primarily exert their effects by preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the C-terminal cysteine of target proteins. This inhibition disrupts the function of several key signaling pathways implicated in cancer.
This compound is a potent and orally active GGTase-I inhibitor that effectively blocks the activation of Rho-GTPases.[1] This leads to the inactivation of the YAP1/TAZ signaling pathway, which is crucial for cell proliferation and organ size control.[1][7][8][9] Mechanistically, this compound promotes the cytoplasmic translocation of YAP1, thereby preventing its nuclear function as a transcriptional co-activator.[1]
GGTI-2418 is a highly potent and selective peptidomimetic inhibitor of GGTase-I.[2][3][10] It competitively inhibits GGTase-I and has been shown to induce regression of breast tumors.[2][3] A key mechanism of GGTI-2418 is the upregulation of the cyclin-dependent kinase inhibitor p27(Kip1), leading to cell cycle arrest.[3][10]
GGTI-298 is a CAAZ peptidomimetic GGTase-I inhibitor that strongly inhibits the processing of geranylgeranylated proteins like Rap1A with less effect on farnesylated proteins.[4] Its mechanism involves inducing a G0/G1 cell cycle block and apoptosis in tumor cells.[11][12] This is achieved through the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step for the G1/S phase transition, and by modulating the activity of cyclin-dependent kinases (CDKs).[11][13]
L-778,123 is a dual inhibitor of both farnesyltransferase (FTase) and GGTase-I.[14][15] This dual activity was designed to overcome the resistance to FTase inhibitors caused by alternative prenylation of K-Ras by GGTase-I.[15] L-778,123 has been shown to inhibit the prenylation of both FTase and GGTase-I substrates in preclinical and clinical settings.[15]
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms of GGTase-I inhibition, the following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating these inhibitors.
Caption: GGTase-I signaling pathway and point of inhibition.
Caption: A general workflow for evaluating GGTase-I inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of GGTase-I inhibitors.
In Vitro GGTase-I Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of GGTase-I.
Materials:
-
Purified recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP), tritiated ([3H]GGPP) or fluorescently labeled
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIL)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, the peptide substrate, and [3H]GGPP.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the reaction by adding purified GGTase-I enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acid or capturing the biotinylated peptide on a streptavidin-coated plate).
-
Measure the incorporation of the radiolabeled or fluorescent GGPP into the peptide substrate using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of GGTase-I inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Western Blot for Protein Prenylation Status
This technique is used to visualize the inhibition of protein geranylgeranylation in cells, often observed as a mobility shift of the target protein.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-RhoA, anti-Rap1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the GGTase-I inhibitor and control cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Unprenylated proteins typically migrate slower than their prenylated counterparts, resulting in a visible band shift.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the bands corresponding to the prenylated and unprenylated forms of the target protein.
This comprehensive guide provides a foundation for researchers to understand and compare the efficacy of this compound and other GGTase-I inhibitors. The provided data, pathway diagrams, and detailed protocols will aid in the design and interpretation of future studies in this promising area of cancer drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (7S)-BAY-593's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (7S)-BAY-593 with alternative inhibitors to independently verify its mechanism of action. The content is supported by experimental data and detailed protocols to assist researchers in their investigations.
This compound, hereafter referred to as BAY-593, has been identified as a potent and selective small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] This inhibition blocks the activation of Rho-GTPases, leading to the subsequent inactivation of the oncogenic YAP1/TAZ signaling pathway.[1][2] This guide will compare BAY-593 with two other compounds: GGTI-298, another GGTase-I inhibitor, and Verteporfin, which inhibits the YAP/TAZ pathway through a different mechanism.
Comparative Analysis of Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for BAY-593 and its alternatives. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the available literature. Therefore, the presented data is compiled from various sources, and experimental contexts are provided for accurate interpretation.
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |
| BAY-593 | GGTase-I (indirectly YAP/TAZ) | TEAD-Luciferase Reporter Assay | - | 9.4 nM | [Probechem] |
| Cell Proliferation | HT-1080 | 38 nM | [Probechem] | ||
| Cell Proliferation | MDA-MB-231 | 564 nM | [Probechem] | ||
| YAP1 Cytoplasmic Translocation | - | 44 nM | [Probechem] | ||
| GGTI-298 | GGTase-I | Inhibition of Rap1A processing | in vivo | 3 µM | [MedchemExpress] |
| Farnesyltransferase (FTase) | Inhibition of Ha-Ras processing | in vivo | > 20 µM | [MedchemExpress] | |
| Verteporfin | YAP-TEAD Interaction | Cell Proliferation | MKN-45 (TAZ-dominant) | ~15 µM (at 24h) | [3] |
| Cell Proliferation | MKN-74 (YAP-dominant) | > 20 µM (at 24h) | [3] |
Signaling Pathways and Mechanisms of Action
To visually compare the mechanisms of action, the following diagrams illustrate the signaling pathways affected by each compound.
Experimental Protocols for Mechanism Verification
To independently verify the mechanism of action of BAY-593, a series of experiments can be conducted. Below are detailed protocols for key assays.
In Vitro GGTase-I Inhibition Assay
This assay directly measures the enzymatic activity of GGTase-I and its inhibition by compounds like BAY-593 and GGTI-298.
Materials:
-
Purified recombinant GGTase-I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
Biotinylated peptide substrate (e.g., biotin-CVLL)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-His tag) conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Plate reader
Procedure:
-
Prepare serial dilutions of BAY-593, GGTI-298, and a vehicle control (e.g., DMSO) in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a microplate.
-
Add 20 µL of a solution containing the GGTase-I enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of GGPP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the reporter substrate and incubate until color develops.
-
Stop the color development with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
Rho-GTPase Activation Pull-Down Assay
This assay determines the level of active, GTP-bound Rho-GTPases in cell lysates, which is expected to decrease upon treatment with a GGTase-I inhibitor.[4][5][6]
Materials:
-
Cell culture reagents and appropriate cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
BAY-593, GGTI-298, and vehicle control
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of BAY-593, GGTI-298, or vehicle for the appropriate time (e.g., 24 hours).
-
Lyse the cells on ice with cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Normalize the protein concentration of all samples.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with cold wash buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and centrifuge briefly.
-
Run the samples on an SDS-PAGE gel, along with a sample of the total cell lysate (input control).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against RhoA.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active RhoA.
YAP/TAZ Nuclear Translocation Immunofluorescence Assay
This assay visualizes the subcellular localization of YAP/TAZ. Inhibition of the upstream GGTase-I/Rho pathway is expected to cause cytoplasmic retention of YAP/TAZ.[7][8][9][10][11]
Materials:
-
Cells grown on coverslips
-
BAY-593, Verteporfin, and vehicle control
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against YAP/TAZ
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with BAY-593, Verteporfin, or vehicle for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST (PBS with 0.1% Tween-20).
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for YAP/TAZ in multiple cells for each condition.
Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression
This assay measures the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1), which are expected to be downregulated upon treatment with inhibitors of the YAP/TAZ pathway.[12][13][14][15][16]
Materials:
-
Treated cells from the Rho-GTPase activation assay or a separate experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for YAP/TAZ target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96- or 384-well plate, including reactions for each target gene and the housekeeping gene for each sample, as well as no-template controls.
-
Run the qPCR plate on a qPCR instrument using an appropriate cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression for each target gene, normalized to the housekeeping gene and relative to the vehicle-treated control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitizer verteporfin inhibits the growth of YAP- and TAZ-dominant gastric cancer cells by suppressing the anti-apoptotic protein Survivin in a light-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.unipd.it [bio.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
(7S)-BAY-593: A Comparative Guide to a Novel GGTase-I Inhibitor in the YAP/TAZ Pathway Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (7S)-BAY-593, a potent and orally active Geranylgeranyltransferase-I (GGTase-I) inhibitor, with other notable inhibitors of the YAP/TAZ signaling pathway. This compound has demonstrated significant anti-tumor activity by blocking the YAP1/TAZ signaling cascade. This document outlines the intellectual property landscape for this compound, presents a detailed comparison of its performance against alternative compounds, and provides the experimental protocols for key assays.
Intellectual Property Landscape
This compound is a novel compound with a developing intellectual property portfolio. A key patent application related to this and similar compounds has been identified as WO2021250032A1 , with Bayer Aktiengesellschaft listed as the applicant. This patent application covers a series of substituted spirocyclic derivatives, including this compound, and their use as inhibitors of geranylgeranyltransferase I for the treatment of hyperproliferative disorders, such as cancer. Further specific patent filings covering the (7S) enantiomer may exist or be pending. Researchers and developers should conduct thorough freedom-to-operate analyses.
Performance Comparison of YAP/TAZ Pathway Inhibitors
This compound distinguishes itself through its mechanism of action, targeting GGTase-I, an enzyme upstream of the core Hippo pathway kinases. This leads to the inhibition of Rho GTPase signaling, which in turn suppresses the nuclear translocation and activity of YAP and TAZ. The following table provides a quantitative comparison of this compound with other well-characterized YAP/TAZ pathway inhibitors that act through different mechanisms.
| Compound | Target | Mechanism of Action | Cell Line | IC50 (Proliferation) | In Vivo Efficacy Model |
| This compound | GGTase-I | Inhibition of Rho GTPase signaling, leading to YAP/TAZ inactivation. | HT-1080 | 38 nM[1] | HT-1080 & MDA-MB-231 xenografts |
| MDA-MB-231 | 564 nM[1] | ||||
| Verteporfin | YAP-TEAD Interaction | Disrupts the interaction between YAP/TAZ and TEAD transcription factors. | OVCAR3 | 10.55 µM (72h)[2] | Ovarian cancer xenograft |
| OVCAR8 | 17.92 µM (72h)[2] | ||||
| IAG933 | YAP/TAZ-TEAD Interaction | Directly disrupts the protein-protein interaction between YAP/TAZ and all four TEAD paralogs. | NCI-H2052 | 41 nM (GI50)[3] | Mesothelioma xenografts |
| MSTO-211H | 11-26 nM (target gene expression)[4][5] | ||||
| VT104 | TEAD Palmitoylation | Prevents the auto-palmitoylation of TEAD proteins, which is required for YAP/TAZ interaction. | NCI-H226 | 42 nM[6] | NCI-H226 xenograft |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits GGTase-I, leading to YAP/TAZ inactivation.
Caption: Workflow for YAP/TAZ Luciferase Reporter Assay.
Caption: In Vivo Xenograft Model Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate objective comparison.
YAP/TAZ Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
In Vitro GGTase-I Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of compounds on GGTase-I activity.
-
Reagents: Purified human GGTase-I enzyme, biotinylated peptide substrate (e.g., a C-terminal fragment of RhoA), and geranylgeranyl pyrophosphate (GGPP).
-
Procedure:
-
In a 384-well plate, add the GGTase-I enzyme, biotinylated peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding GGPP.
-
Incubate at room temperature to allow for the enzymatic reaction.
-
Stop the reaction and add a detection reagent (e.g., streptavidin-conjugated europium) that binds to the biotinylated and geranylgeranylated peptide.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
A decrease in the FRET signal indicates inhibition of GGTase-I. Calculate IC50 values from the dose-response curve.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cell Lines: HT-1080 (fibrosarcoma) or MDA-MB-231 (triple-negative breast cancer).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 2.5, 5, 10, 20 mg/kg) daily. The control group receives the vehicle.[1]
-
Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 14-21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for YAP/TAZ localization and target gene expression).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Reproducibility of Experiments Using (7S)-BAY-593
For researchers, scientists, and drug development professionals investigating the Hippo-YAP/TAZ signaling pathway, (7S)-BAY-593 has emerged as a potent and selective inhibitor of geranylgeranyltransferase-I (GGTase-I). This guide provides a comparative analysis of this compound with other known inhibitors of this pathway, supported by experimental data and detailed protocols to aid in the reproducibility of key experiments.
Performance Comparison of YAP/TAZ Pathway Inhibitors
This compound, the S-enantiomer of BAY-593, functions by inhibiting GGTase-I, an enzyme crucial for the post-translational modification of Rho GTPases. This blockade leads to the inactivation of the transcriptional co-activators YAP and TAZ, which are key downstream effectors of the Hippo pathway and are often dysregulated in cancer. To objectively assess its performance, this compound is compared with GGTI-298, another GGTase-I inhibitor, and Verteporfin, a YAP/TAZ inhibitor that acts through a different mechanism.
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50 |
| This compound | GGTase-I | Prevents geranylgeranylation of Rho GTPases, leading to YAP/TAZ inactivation. | HT-1080 | Cell Proliferation | 0.038 µM[1] |
| MDA-MB-231 | Cell Proliferation | 0.564 µM[1] | |||
| MDA-MB-231 | YAP1 Translocation | 0.044 µM[2] | |||
| GGTI-298 | GGTase-I | Peptidomimetic inhibitor of GGTase-I, preventing protein geranylgeranylation. | Calu-1 | Rap1A Processing | 3 µM[3] |
| A549 | Cell Proliferation | Induces G0-G1 block | |||
| Verteporfin | YAP | Disrupts the interaction between YAP and the TEAD transcription factor. | OVCAR3 | Cell Viability (72h) | 10.55 µM[4] |
| OVCAR8 | Cell Viability (72h) | 17.92 µM[4] | |||
| BT-549 | Cell Viability (48h) | ~5 µM[5] | |||
| MDA-MB-231 | Cell Viability (48h) | ~7.5 µM[5] |
Experimental Protocols
To ensure the reproducibility of experiments with this compound and its alternatives, detailed methodologies for key assays are provided below.
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound and other inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-1080, MDA-MB-231)
-
Complete growth medium (specific to the cell line)
-
This compound, GGTI-298, Verteporfin
-
96-well plates
-
MTT or Resazurin reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors (this compound, GGTI-298, Verteporfin) in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or Resazurin reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Western Blot Analysis of YAP/TAZ Signaling
This protocol allows for the assessment of the effect of inhibitors on the phosphorylation and total protein levels of key components of the Hippo-YAP/TAZ pathway.
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-YAP/TAZ, anti-phospho-YAP (Ser127), anti-LATS1/2, anti-phospho-LATS1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Plate cells and treat with inhibitors at desired concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate 3 x 10^6 MDA-MB-231 cells in a volume of 50 µL of PBS into the flank of each mouse[6].
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 2.5-20 mg/kg daily for a period of 14 days[1]. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathway and experimental workflows are provided to enhance understanding and reproducibility.
Caption: The Hippo-YAP/TAZ signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bio.unipd.it [bio.unipd.it]
Safety Operating Guide
Navigating the Disposal of (7S)-BAY-593: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like (7S)-BAY-593 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of hazardous laboratory chemicals provide a clear and safe path forward. This guide offers essential, step-by-step information for the proper disposal of this research chemical.
This compound is identified as a potent, orally active Geranylgeranyltransferase-I (GGTase-I) inhibitor that is used in research to block YAP1/TAZ signaling pathways.[1][2][3] As with many research chemicals, it should be treated as hazardous waste in the absence of explicit data to the contrary.
Key Chemical Properties of this compound
A summary of the available quantitative data for this compound is provided in the table below. This information is crucial for correct labeling and documentation when preparing the compound for disposal.
| Property | Value | Source |
| Molecular Formula | C26H31F3N2O3 | [1][4] |
| Molecular Weight | 476.54 g/mol | [1][4] |
| CAS Number | 2413020-56-9 | [4] |
| Appearance | Solid | [1][4] |
| Solubility in DMSO | 100 mg/mL | [4] |
Step-by-Step Disposal Procedures for this compound
The following protocols are based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific instructions for this compound.[5][6][7]
Waste Identification and Classification
The first critical step is to classify this compound as a hazardous chemical waste.[6] This is a standard precautionary measure for novel or investigational compounds where full toxicological and environmental impact data may not be available.
Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[6]
-
Solid Waste: Collect solid this compound waste, including any contaminated personal protective equipment (PPE) like gloves or weighing papers, in a dedicated, properly labeled, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[8] For example, if this compound was dissolved in DMSO, it should be collected in a container designated for halogen-free organic solvent waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected in a designated container for solid hazardous waste.[6] Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[6][7]
Labeling and Storage
Clear and accurate labeling is a critical compliance and safety step.[5][9]
-
Affix a "Hazardous Waste" label to each waste container.[6][9]
-
The label must include the full chemical name: "(7S)-3,3,3-Trifluoro-2-methoxy-1-[(7R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undec-3-yl]-2-phenyl-1-propanone hydrochloride" or "this compound". Avoid using abbreviations.[6][9]
-
List all constituents of the waste, including solvents and their approximate concentrations.[9]
-
Indicate the date when the waste was first added to the container.[5]
-
Store waste containers in a designated and secure satellite accumulation area.[9] Ensure containers are kept closed except when adding waste.[6]
Professional Disposal
Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal service.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.[9]
-
Follow all institutional procedures for waste pickup requests and documentation.[7][9]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
References
- 1. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 2. BAY 593 Supplier | CAS 2413020-57-0 | BAY593 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling (7S)-BAY-593
This document provides crucial safety and logistical information for the handling and disposal of (7S)-BAY-593, a GGTase-I inhibitor. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tight-sealing safety goggles are essential to protect against splashes.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin contact.[2] |
| Lab Coat/Protective Clothing | A fully fastened laboratory coat or protective suit should be worn.[1][3] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when handling the powder form, use a government-approved respirator.[1] |
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a well-ventilated area. [1]
-
Do not breathe in vapors or mists. [1]
-
Store the compound in a dry, cool, and well-ventilated place in properly labeled containers. [1][2] For long-term storage, -20°C (months to years) is recommended, while for short-term (days to weeks), 0-4°C is suitable.
-
Wash hands thoroughly after handling. [1]
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms persist, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, call a physician.[1]
-
Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting and seek medical attention if symptoms occur.[1]
Disposal Plan:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[1]
-
Avoid discharge into drains and waterways whenever possible.[1]
-
Contaminated materials and disposable sampling equipment should be placed in sealed plastic bags for proper disposal.[3]
Experimental Protocols: Signaling Pathway Inhibition
This compound functions as a geranylgeranyltransferase-I (GGTase-I) inhibitor, which in turn blocks the oncogenic YAP1/TAZ signaling pathway.[4] This mechanism involves preventing the post-translational modification of Rho GTPases, leading to the cytoplasmic localization and inactivation of YAP1.
Caption: this compound inhibits GGTase-I, leading to YAP1/TAZ inactivation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
